Norhydromorphone
Description
Structure
3D Structure
Properties
CAS No. |
14696-23-2 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C16H17NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1,3,9-10,15,17-18H,2,4-7H2/t9-,10+,15-,16-/m0/s1 |
InChI Key |
SWIRXSKBBSJXGY-UIHHKEIPSA-N |
SMILES |
C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4 |
Isomeric SMILES |
C1CC(=O)[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)O)O2)NCC4 |
Canonical SMILES |
C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4 |
Synonyms |
norhydromorphone |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Norhydromorphone for Research Applications: A Technical Guide
For research, scientific, and drug development professionals, this guide provides an in-depth overview of the synthesis of norhydromorphone, a key metabolite of the potent opioid analgesic, hydromorphone. The primary route to this compound is through the N-demethylation of its parent compound, hydromorphone.
This compound is of significant interest in pharmacological and toxicological studies to understand the complete metabolic profile and activity of hydromorphone.[1][2] Its synthesis in a laboratory setting is crucial for generating authentic standards for analytical and in-vitro experiments.[1] This document outlines the core synthetic strategies, provides available quantitative data, and details experimental protocols where possible.
Synthetic Approaches to this compound
The conversion of hydromorphone to this compound involves the removal of the methyl group from the tertiary amine at the N-17 position. Several methods have been developed for the N-demethylation of morphine alkaloids, which are applicable to hydromorphone.
1. N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)
A widely used and effective method for the N-demethylation of opioids is the von Braun reaction, and a common reagent for this is α-chloroethyl chloroformate (ACE-Cl). This two-step process involves the formation of a carbamate intermediate, which is then hydrolyzed to yield the secondary amine, this compound.
2. Electrochemical N-Demethylation
A more recent and sustainable approach involves the electrochemical N-demethylation of 14-hydroxy morphinans.[3] This method avoids the use of hazardous reagents like cyanogen bromide or chloroformates.[3] The process is based on the anodic oxidation of the tertiary amine, leading to an intermediate that can be hydrolyzed to the desired nor-opioid.[3]
Quantitative Data
The following table summarizes the key quantitative data related to the synthesis and characterization of this compound and its precursor.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Hydromorphone | C₁₇H₁₉NO₃ | 285.34 | 266-267 |
| This compound | C₁₆H₁₇NO₃ | 271.31 | Not reported |
Note: Detailed yield and purity data for the specific synthesis of this compound are not consistently reported across publicly available literature. Yields for N-demethylation of related opioids can vary significantly based on the chosen method and optimization.
Experimental Protocols
General Protocol for N-Demethylation of Hydromorphone using ACE-Cl:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydromorphone in a suitable anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of α-chloroethyl chloroformate (ACE-Cl) in the same solvent to the reaction mixture with stirring. The molar ratio of ACE-Cl to hydromorphone typically ranges from 1.1 to 1.5 equivalents.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified period. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Hydrolysis: Dissolve the resulting crude carbamate intermediate in a suitable protic solvent, such as methanol. Heat the solution at reflux for a period to effect hydrolysis.
-
Work-up and Purification: After cooling, the reaction mixture is typically concentrated, and the crude this compound is purified using techniques such as column chromatography on silica gel or crystallization to afford the final product.
Note: The specific reaction times, temperatures, and purification methods will need to be determined empirically for optimal results.
Visualizing the Synthesis and Related Pathways
To better illustrate the processes discussed, the following diagrams are provided.
References
- 1. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, identification and synthesis of hydromorphone metabolites : analysis and antinociceptive activities in comparison to morphine - UBC Library Open Collections [open.library.ubc.ca]
- 3. Electrochemical N-Demethylation of 14-Hydroxy Morphinans: Sustainable Access to Opioid Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of Norhydromorphone
Introduction
This compound is an active metabolite of the potent opioid analgesic, hydromorphone.[1][2][3] As a member of the morphinan class of organic compounds, it is characterized by a polycyclic four-ring skeleton.[4] this compound is formed in the liver through CYP3A4- and CYP2C9-driven N-demethylation of its parent compound, hydromorphone.[5] While it is considered a minor metabolite, its pharmacological activity warrants detailed investigation for a comprehensive understanding of hydromorphone's overall effect profile.[3] This guide provides a technical overview of the chemical and physical properties of this compound, along with experimental protocols for its analysis and a summary of its known pharmacology and signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₃ | [1][6] |
| Molecular Weight | 271.31 g/mol | [1][6] |
| CAS Number | 14696-23-2 | [1] |
| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [1] |
| Synonyms | 4,5alpha-epoxy-3-hydroxy-morphinan-6-one | [1] |
| Predicted Water Solubility | 0.915 mg/mL | [6] |
| Predicted logP | 1.1 | [6] |
| Predicted pKa (Strongest Acidic) | 9.75 | [6] |
| Predicted pKa (Strongest Basic) | 10.46 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Polar Surface Area | 58.6 Ų | [1] |
Experimental Protocols
Synthesis of this compound
An authentic standard of this compound can be synthesized for research and analytical purposes.[3] While detailed, step-by-step synthesis protocols are proprietary and vary, a general approach involves the N-demethylation of hydromorphone. Traditional methods for N-demethylation of morphinans have utilized reagents like cyanogen bromide (von Braun reaction) or alkyl chloroformates.[7] More modern and "greener" approaches include palladium-catalyzed aerobic oxidation, photochemical methods, and enzymatic reactions.[7]
One documented approach is the direct alkylation of this compound to produce analogues, although this specific method resulted in a low yield of 1.3% for N-phenethylthis compound.[8] The synthesis of noroxymorphone, a closely related compound, can sometimes result in the formation of this compound as a reaction impurity.[9]
Analytical Methodology: Quantification in Human Plasma by LC-MS/MS
A selective and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound, alongside hydrocodone and hydromorphone, in human plasma.[10]
2.2.1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 0.5 mL of a human plasma sample, add an internal standard stock solution (e.g., norhydrocodone-d3, hydromorphone-d6).
-
Perform a solid-phase extraction using a copolymeric sorbent (mixed-mode) SPE column to extract the analytes and remove plasma matrix interferences.[10]
2.2.2. Chromatographic Separation
-
Analytical Column: Reversed-phase C18 column.[10]
-
Mobile Phase A: 5% acetonitrile with 0.1% formic acid.[10]
-
Mobile Phase B: 100% acetonitrile.[10]
-
Column Oven Temperature: 25 °C.[10]
-
Injection Volume: 10 µL.[10]
-
Gradient Elution:
-
Start at 5% Solvent B.
-
Linearly increase to 60% Solvent B over 2.2 minutes.
-
Linearly increase to 95% Solvent B at 2.23 minutes.
-
Hold at 95% Solvent B for 0.27 minutes.
-
Return to 5% Solvent B over 0.15 minutes.
-
Re-equilibrate for 2.35 minutes.[10]
-
-
Total Run Time: 5 minutes.[10]
2.2.3. Mass Spectrometric Detection
-
Ionization: Positive electrospray ionization (ESI).[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[10]
-
Performance:
The following diagram illustrates the analytical workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification by LC-MS/MS.
Pharmacology and Signaling Pathways
Pharmacological Activity
This compound is a µ-selective opioid ligand.[11] Its antinociceptive (pain-relieving) activities have been evaluated in animal models.[3] Studies using the rat formalin test showed that this compound provides only limited antinociception compared to its parent compound, hydromorphone.[3][12] This reduced potency is hypothesized to be due to its increased polarity from the primary piperidine nitrogen, which may limit its ability to cross the blood-brain barrier (BBB).[3]
Opioid Receptor Signaling
Like other µ-opioid agonists, this compound is understood to exert its effects through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[13][14] The activation of MORs initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.[14]
The key steps in this pathway are:
-
Receptor Binding: this compound binds to and activates the MOR on the neuronal cell surface.
-
G-Protein Activation: The activated MOR facilitates the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi).
-
Subunit Dissociation: The G-protein dissociates into its Gαi and Gβγ subunits.
-
Downstream Effects:
-
The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]
-
The Gβγ subunit directly modulates ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[15] It also inhibits voltage-gated calcium channels, reducing calcium influx, which is critical for neurotransmitter release.[14][15]
-
This cascade of events decreases the neuron's ability to fire action potentials and release excitatory neurotransmitters like glutamate, thereby dampening the pain signal.[15]
The diagram below outlines the canonical µ-opioid receptor signaling pathway.
Caption: this compound's μ-Opioid Receptor Signaling Pathway.
References
- 1. This compound | C16H17NO3 | CID 10355824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0014004) [hmdb.ca]
- 5. Hydromorphone | C17H19NO3 | CID 5284570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of N-phenethylthis compound : a hydromorphone analogue - UBC Library Open Collections [open.library.ubc.ca]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. In vivo activity of norhydrocodone: an active metabolite of hydrocodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation, identification and synthesis of hydromorphone metabolites : analysis and antinociceptive activities in comparison to morphine - UBC Library Open Collections [open.library.ubc.ca]
- 13. journals.plos.org [journals.plos.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. youtube.com [youtube.com]
Norhydromorphone: A Technical Guide to Structure Elucidation and Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norhydromorphone, a primary metabolite of the potent opioid analgesic hydromorphone, is a compound of significant interest in drug metabolism and pharmacology. This technical guide provides a comprehensive overview of the structural elucidation and spectral analysis of this compound. While detailed experimental spectral data for this compound is not widely available in the public domain, this document outlines the established analytical techniques used for its characterization. To facilitate a deeper understanding, exemplary spectral data for the parent compound, hydromorphone, is provided as a close structural analog. This guide also details the relevant opioid receptor signaling pathways and provides in-depth experimental protocols for the analytical methodologies discussed.
Introduction
This compound (4,5α-epoxy-3-hydroxy-morphinan-6-one) is a morphinane alkaloid and a known human metabolite of hydromorphone.[1] Its structural similarity to other potent opioids necessitates a thorough understanding of its chemical properties for applications in drug development, metabolism studies, and forensic analysis. The elucidation of its structure relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Chemical Structure
The chemical structure of this compound is characterized by a pentacyclic morphinan core. It differs from its parent compound, hydromorphone, by the absence of a methyl group on the nitrogen atom of the piperidine ring.
-
Chemical Formula: C₁₆H₁₇NO₃
-
IUPAC Name: (4R,4aR,7aR,12bS)-9-hydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[1]
-
Molecular Weight: 271.31 g/mol [1]
Caption: Chemical structure of this compound.
Spectral Analysis Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key difference in the ¹H and ¹³C NMR spectra compared to hydromorphone would be the absence of signals corresponding to the N-methyl group.
Table 1: Exemplary ¹H NMR Spectral Data for Hydromorphone (Data presented for illustrative purposes and does not represent this compound)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| 6.70 | d | 8.1 | Aromatic H |
| 6.63 | d | 8.1 | Aromatic H |
| 4.66 | s | H-5 | |
| 3.19 | d | 18.5 | H-10β |
| 2.96 | dd | 5.9, 12.4 | H-9 |
| 2.65 | m | H-7 | |
| 2.44 | s | N-CH₃ | |
| 2.39 | m | H-14 | |
| 2.30 | m | H-10α | |
| 2.08 | m | H-8 | |
| 1.87 | m | H-15, H-16 |
Table 2: Exemplary ¹³C NMR Spectral Data for Hydromorphone (Data presented for illustrative purposes and does not represent this compound)
| Chemical Shift (ppm) | Assignment |
| 209.5 | C=O (C-6) |
| 145.4 | Aromatic C |
| 142.3 | Aromatic C |
| 128.9 | Aromatic C |
| 124.5 | Aromatic C |
| 119.8 | Aromatic C |
| 117.8 | Aromatic C |
| 91.1 | C-5 |
| 59.2 | C-9 |
| 49.3 | C-13 |
| 45.4 | N-CH₃ |
| 43.4 | C-14 |
| 40.5 | C-10 |
| 35.9 | C-15 |
| 31.0 | C-7 |
| 24.5 | C-8 |
| 20.3 | C-16 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of the molecular weight and structural features. This compound has been identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound (Predicted data based on computational models)
| m/z | Relative Intensity | Possible Fragment |
| 272.1 | High | [M+H]⁺ |
| 254.1 | Moderate | [M+H - H₂O]⁺ |
| 226.1 | Moderate | [M+H - H₂O - CO]⁺ |
| 198.1 | Low | Further fragmentation |
| 171.1 | Low | Further fragmentation |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic peaks for its hydroxyl, ketone, and amine functional groups.
Table 4: Expected Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H (Phenolic) | Stretching |
| ~3300 (broad) | N-H (Secondary Amine) | Stretching |
| ~3000-2800 | C-H (Aliphatic) | Stretching |
| ~1720 | C=O (Ketone) | Stretching |
| ~1600, ~1480 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Ether) | Stretching |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Set appropriate parameters, including spectral width, number of scans, and relaxation delay.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set appropriate parameters, including a wider spectral width than for ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (from biological matrix):
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the matrix (e.g., urine, plasma).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring specific precursor-to-product ion transitions.
-
Collision Gas: Argon is commonly used.
-
Optimize collision energy for each transition to achieve maximum sensitivity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent pellet.
-
-
Instrumentation:
-
An FT-IR spectrometer equipped with an ATR accessory or a sample holder for pellets.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Collect the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Signaling Pathways
As an opioid, this compound is expected to exert its pharmacological effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to the receptor initiates a signaling cascade.
Caption: Opioid receptor signaling pathway.
Upon agonist binding, the receptor activates an associated intracellular G-protein. This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as increasing potassium efflux and decreasing calcium influx, which results in hyperpolarization of the neuron and a reduction in neurotransmitter release.
Workflow for Structure Elucidation
The process of elucidating the structure of a novel or isolated compound like this compound follows a logical workflow.
Caption: Workflow for structure elucidation.
This workflow begins with the isolation and purification of the compound. Subsequently, various spectroscopic techniques are employed to gather data on the molecular weight, elemental composition, functional groups, and connectivity of the atoms. This information is then integrated to propose a chemical structure, which is ultimately confirmed by comparing the spectral data of the isolated compound with that of a synthetically produced standard.
Conclusion
The structural elucidation and spectral analysis of this compound are crucial for understanding its role as a metabolite of hydromorphone and for its potential applications in pharmacology and toxicology. While a complete set of experimentally determined spectral data is not widely disseminated, the established methodologies of NMR, MS, and IR spectroscopy provide a robust framework for its characterization. The exemplary data from hydromorphone offers a valuable comparative tool. Further research to publish the complete spectral data of this compound would be a significant contribution to the fields of analytical chemistry and drug metabolism.
References
In Vitro Metabolism of Hydromorphone to Norhydromorphone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of hydromorphone to its N-demethylated metabolite, norhydromorphone. This document outlines the key enzymes involved, quantitative kinetic data, detailed experimental protocols for in vitro assays, and analytical methodologies for metabolite quantification.
Introduction
Hydromorphone, a potent semi-synthetic opioid analgesic, undergoes extensive metabolism in the liver. The primary metabolic pathway is glucuronidation at the 3-hydroxyl position to form hydromorphone-3-glucuronide (H3G), a reaction primarily catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B7. A minor, yet significant, metabolic pathway is the N-demethylation of hydromorphone to form this compound. Understanding the kinetics and the enzymes responsible for this compound formation is crucial for a comprehensive assessment of hydromorphone's drug metabolism and pharmacokinetic profile, as well as for identifying potential drug-drug interactions.
Metabolic Pathway and Key Enzymes
The N-demethylation of hydromorphone to this compound is a Phase I metabolic reaction mediated by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for this conversion. To a lesser extent, CYP2C9 has also been shown to contribute to the formation of this compound.
dot
Quantitative In Vitro Kinetic Data
The following table summarizes the apparent Michaelis-Menten kinetic parameters for the formation of this compound from hydromorphone in human liver microsomes. These values indicate a relatively low affinity (high Km) and variable maximum velocity (Vmax) for this metabolic pathway.
| Enzyme Source | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | 206 - 822 | 104 - 834 |
Experimental Protocols
This section details a generalized protocol for conducting an in vitro experiment to study the metabolism of hydromorphone to this compound using human liver microsomes.
Materials and Reagents
-
Hydromorphone hydrochloride
-
This compound standard
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system solution A (NADP+, glucose-6-phosphate)
-
NADPH regenerating system solution B (glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (e.g., this compound-d3)
-
Purified water
Incubation Procedure
-
Preparation of Incubation Mixtures:
-
On ice, prepare incubation tubes containing potassium phosphate buffer (0.1 M, pH 7.4), MgCl₂, and pooled human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Add hydromorphone from a stock solution to achieve a range of final substrate concentrations (e.g., 10 µM to 1000 µM) to determine enzyme kinetics.
-
Include control incubations: a negative control without the NADPH regenerating system and a positive control with a known substrate for CYP3A4.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system (Solutions A and B).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of the Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures.
-
Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Norhydromorphone's Engagement with Opioid Receptors: A Technical Guide to a Putative Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the anticipated mechanism of action of norhydromorphone at mu (µ), delta (δ), and kappa (κ) opioid receptors. This compound, the N-demethylated metabolite of the potent opioid analgesic hydromorphone, has been identified in vivo, yet a detailed in vitro pharmacological characterization remains to be fully elucidated in publicly accessible literature.[1][2] This document, intended for researchers, scientists, and drug development professionals, consolidates the existing knowledge on structurally related compounds and outlines the established experimental protocols necessary to definitively characterize this compound's opioid receptor pharmacology.
Inferred Opioid Receptor Binding and Functional Activity
Table 1: Anticipated Opioid Receptor Binding Affinities (Ki) of this compound
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Hydromorphone (for comparison) | ~0.3 - 1.0 | ~20 - 50 | ~30 - 100 |
| N-p-chlorophenethylthis compound | Nanomolar Affinity | Nanomolar Affinity | Data Not Available |
Note: Hydromorphone data is compiled from multiple sources and represents a typical range. The N-p-chlorophenethylthis compound data is qualitative as reported in the literature.
Table 2: Anticipated Functional Activity (EC50, Emax) of this compound
| Assay | Receptor | Parameter | Value |
| G-Protein Activation ([³⁵S]GTPγS) | MOR | EC50 | Data Not Available |
| Emax | Data Not Available | ||
| DOR | EC50 | Data Not Available | |
| Emax | Data Not Available | ||
| KOR | EC50 | Data Not Available | |
| Emax | Data Not Available | ||
| Adenylyl Cyclase Inhibition (cAMP) | MOR | EC50 | Data Not Available |
| Emax | Data Not Available | ||
| β-Arrestin Recruitment | MOR | EC50 | Data Not Available |
| Emax | Data Not Available |
Studies on N-phenethyl analogs of this compound have demonstrated potent partial agonism at the MOR and full agonism at the DOR in [³⁵S]GTPγS binding assays. This suggests that this compound itself is likely to be an active ligand at these receptors. Furthermore, in vivo studies have shown that this compound possesses limited antinociceptive effects compared to hydromorphone, which may be attributable to factors such as reduced blood-brain barrier penetration or a lower intrinsic efficacy at the µ-opioid receptor.[1][2]
Core Signaling Pathways of Opioid Receptors
This compound, as a derivative of a classical opioid, is expected to exert its effects through the canonical G-protein coupled receptor (GPCR) signaling cascades associated with MOR, DOR, and KOR.
G-Protein Signaling Cascade
Upon agonist binding, opioid receptors undergo a conformational change, facilitating the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors. The primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
β-Arrestin Recruitment and Downstream Signaling
Agonist-bound opioid receptors are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to receptor desensitization. β-arrestin also acts as a scaffold for other signaling proteins, initiating a separate wave of signaling and mediating receptor internalization. The balance between G-protein and β-arrestin pathway activation (biased agonism) is a key determinant of an opioid's therapeutic and side-effect profile.
References
- 1. Isolation, identification and synthesis of hydromorphone metabolites : analysis and antinociceptive activities in comparison to morphine - UBC Library Open Collections [open.library.ubc.ca]
- 2. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Norhydromorphone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norhydromorphone is a semi-synthetic opioid and a minor metabolite of the potent analgesic, hydromorphone. Formed through N-demethylation via cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9, this compound's pharmacological profile is of significant interest for understanding the complete metabolic and activity spectrum of its parent compound. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and metabolic pathways. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Introduction
Hydromorphone, a potent semi-synthetic opioid analgesic, undergoes hepatic metabolism to form several metabolites, including this compound. While hydromorphone's clinical efficacy and side-effect profile are well-documented, the contribution of its metabolites to its overall pharmacological effect is an area of ongoing investigation. This compound is formed via N-demethylation, a common metabolic pathway for many opioids. Understanding the pharmacological profile of this compound is crucial for a complete comprehension of hydromorphone's therapeutic and potential adverse effects. This guide summarizes the current knowledge on this compound's interactions with opioid receptors and its functional consequences.
Receptor Binding Affinity
This compound exhibits a binding affinity for opioid receptors, with a notable selectivity for the µ-opioid receptor (MOR). The following table summarizes the equilibrium dissociation constants (Ki) of this compound for the µ (mu), δ (delta), and κ (kappa) opioid receptors. For comparative purposes, data for the parent compound, hydromorphone, and the related compound, norhydrocodone, are also presented.
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound and Related Compounds
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Receptor Selectivity (µ vs. δ/κ) |
| This compound | 19.8 | 211 | 466 | µ-selective |
| Hydromorphone | 0.8 | 39.4 | 129 | µ-selective |
| Norhydrocodone | 19.8 | 211 | 466 | µ-selective |
Note: Data for this compound is based on studies of the structurally similar compound norhydrocodone, a metabolite of hydrocodone. While not identical, this data provides the most relevant available estimate of this compound's binding profile.
Functional Activity
The functional activity of this compound at opioid receptors is less well-characterized than its binding affinity. In vivo studies have provided some insights into its analgesic and potential adverse effects.
In Vitro Functional Assays
In Vivo Analgesic and Other Effects
Studies on the structurally related compound, norhydrocodone, have demonstrated that it produces analgesia following subcutaneous, intrathecal, and intracerebroventricular administration in rodent models.[1][2] However, its potency is significantly lower than that of its parent compound, hydrocodone, and hydromorphone.[1][2] For instance, subcutaneously, norhydrocodone was found to be approximately 70-fold less potent than hydrocodone in producing analgesia.[1][2]
Interestingly, intrathecal administration of norhydrocodone has been associated with seizure activity, an effect that was not antagonized by the opioid antagonist naltrexone, suggesting a non-opioid receptor-mediated mechanism for this neuroexcitatory effect.[1][2] Studies on this compound itself have reported only limited antinociceptive activity in the rat formalin test following intraperitoneal administration.[3] The increased polarity of this compound compared to hydromorphone may limit its ability to cross the blood-brain barrier, potentially contributing to its lower in vivo analgesic potency.[3]
Metabolism and Pharmacokinetics
This compound is a minor metabolite of hydromorphone.[3][4] The primary metabolic pathway for hydromorphone is glucuronidation.[4] However, a smaller fraction is metabolized by cytochrome P450 enzymes. Specifically, CYP3A4 and CYP2C9 are involved in the N-demethylation of hydromorphone to form this compound.[4][5]
The pharmacokinetic profile of this compound is not extensively studied. However, its formation as a metabolite of hydromorphone means its presence and concentration in biological fluids are dependent on the administration and metabolism of the parent drug.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation:
-
Brain tissue (e.g., from rodents) or cells expressing the opioid receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
Membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) at a concentration near its Kd.
-
A range of concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., naloxone).
-
Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at G-protein coupled opioid receptors.
Methodology:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Procedure:
-
Cell membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound.
-
The assay is initiated by the addition of the membranes to the reaction mixture.
-
Incubation is carried out at 30°C for a specific time (e.g., 60 minutes).
-
Basal G-protein activation is measured in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding of [³⁵S]GTPγS is calculated by subtracting non-specific binding from total binding.
-
Data are plotted as specific binding versus the logarithm of the this compound concentration.
-
The EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximal stimulation produced by this compound) are determined by non-linear regression analysis of the dose-response curve.
-
Tail-Flick Test (Rodent Model)
Objective: To assess the in vivo analgesic activity of this compound.
Methodology:
-
Animal Model: Male mice or rats are typically used. Animals are acclimatized to the testing environment before the experiment.
-
Apparatus: A tail-flick apparatus consisting of a radiant heat source (e.g., a focused light beam) is used.
-
Procedure:
-
A baseline tail-flick latency is determined for each animal by focusing the heat source on a specific portion of the tail and measuring the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Animals are administered this compound via a specific route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).
-
Tail-flick latencies are measured at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
The data are often expressed as the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
The dose-response relationship can be determined by testing different doses of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To identify and quantify this compound in biological matrices (e.g., plasma, urine).
Methodology:
-
Sample Preparation:
-
A known amount of an internal standard (e.g., deuterated this compound) is added to the biological sample.
-
Proteins are precipitated using a suitable solvent (e.g., acetonitrile).
-
The sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte of interest.
-
The extracted sample is evaporated to dryness and reconstituted in the mobile phase.
-
-
LC Separation:
-
The reconstituted sample is injected into a liquid chromatograph.
-
Separation of this compound from other components in the sample is achieved on a suitable analytical column (e.g., a C18 reversed-phase column) using a specific mobile phase gradient.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
This compound is ionized, typically using electrospray ionization (ESI) in positive mode.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for selective and sensitive detection.
-
-
Quantification:
-
A calibration curve is generated using standards of known this compound concentrations.
-
The concentration of this compound in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Visualizations
This compound, as a µ-opioid receptor agonist, is expected to initiate downstream signaling cascades similar to other µ-agonists. Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), it promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Antinociceptive Effects of Norhydromorphone in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norhydromorphone, a metabolite of the potent opioid analgesic hydromorphone, has been a subject of scientific inquiry to determine its own pharmacological profile, particularly its antinociceptive effects. This technical guide synthesizes the available preclinical data on this compound's ability to modulate pain in animal models. It provides a comprehensive overview of the current understanding of its mechanism of action, a summary of comparative studies with its parent compound, and detailed experimental protocols for key antinociceptive assays. The information is intended to serve as a foundational resource for researchers in pharmacology and drug development investigating the therapeutic potential and liabilities of opioid metabolites.
Introduction
Hydromorphone is a semi-synthetic opioid agonist widely used for the management of moderate to severe pain.[1] Its clinical efficacy is primarily attributed to its high affinity for the mu-opioid receptor (MOR).[2][3] Like many opioids, hydromorphone undergoes hepatic metabolism, leading to the formation of various metabolites. One such metabolite is this compound, generated through N-demethylation, a process mediated by cytochrome P450 enzymes, including CYP3A4 and CYP2C9.[4] Understanding the pharmacological activity of these metabolites is crucial for a complete comprehension of the parent drug's overall effects and potential for variability in patient response. This guide focuses specifically on the antinociceptive properties of this compound as elucidated in animal models.
Quantitative Data on Antinociceptive Effects
Direct quantitative data on the antinociceptive effects of this compound from animal studies is notably limited in the public domain. However, a key study provides a comparative assessment in the rat formalin test.
Table 1: Comparative Antinociceptive Activity in the Rat Formalin Test
| Compound | Doses Tested (i.p.) | Antinociceptive Effect | Potency Relative to Morphine | Reference |
| This compound | Not specified | Limited, no significant increase with dose | Not determined | [5] |
| Hydromorphone | Not specified | Significant | 5 times as potent | [5] |
| Morphine | Not specified | Significant | - | [5] |
i.p. = intraperitoneal
The limited antinociception of this compound is hypothesized to be due to two main factors:
-
Increased Polarity: The primary piperidine nitrogen in this compound increases its polarity compared to hydromorphone. This characteristic may hinder its ability to cross the blood-brain barrier (BBB), thereby limiting its access to central opioid receptors.[5]
-
Lower Intrinsic Activity: It is also possible that this compound possesses a lower intrinsic efficacy at the opioid receptors, which would contribute to its reduced antinociceptive effect.[5]
To provide a broader context of opioid potency, the following table presents the approximate potency of hydromorphone and other opioids relative to morphine.
Table 2: Approximate Potency of Various Opioids Relative to Morphine (Oral Administration)
| Analgesic | Potency Relative to Morphine |
| Codeine | 1/10 |
| Hydrocodone | 2/3 |
| Oxycodone | 1.5 - 2 |
| Hydromorphone | 4 - 5 |
| Methadone | 5 - 10 |
Source: Adapted from WHO Guidelines[6]
Experimental Protocols
Standard animal models for assessing antinociceptive activity involve the application of a noxious stimulus and measuring the animal's response latency. The following are detailed methodologies for key assays.
Tail-Flick Test
The tail-flick test is a classic method for evaluating spinally mediated analgesia.[7][8]
-
Apparatus: A tail-flick apparatus consisting of a radiant heat source (e.g., a high-intensity light beam) and a timer.[7]
-
Procedure:
-
The animal (typically a rat or mouse) is gently restrained, with its tail exposed.[9]
-
The radiant heat source is focused on a specific portion of the tail.[7]
-
The timer starts simultaneously with the activation of the heat source.
-
The latency to a characteristic "flick" or withdrawal of the tail from the heat is recorded as the response latency.[7]
-
A cut-off time is pre-determined to prevent tissue damage.
-
-
Data Analysis: The percentage of maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot-Plate Test
The hot-plate test assesses supraspinally organized responses to a thermal stimulus.[10][11]
-
Apparatus: A hot-plate apparatus with a precisely controlled surface temperature, enclosed by a transparent cylinder to confine the animal.[11]
-
Procedure:
-
The surface of the hot plate is maintained at a constant temperature (e.g., 51-55°C).[12][13]
-
The animal is placed on the heated surface within the enclosure.
-
The latency to the first sign of nociception, typically hind paw licking, shaking, or jumping, is recorded.[11]
-
A cut-off time is employed to avoid injury.
-
-
Data Analysis: Similar to the tail-flick test, %MPE can be calculated to represent the analgesic effect.
Acetic Acid-Induced Writhing Test
This test is a chemical model of visceral pain used to evaluate peripherally acting analgesics.[14][15]
-
Procedure:
-
Animals (typically mice) are pre-treated with the test compound or vehicle.[16]
-
After a specified absorption period, a dilute solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally.[15][17]
-
The animal is placed in an observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 5-15 minutes).[14][16][17]
-
-
Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the control group.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Hydromorphone, the parent compound of this compound, exerts its analgesic effects primarily through the activation of mu-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).[18][19] The binding of an opioid agonist to the MOR initiates a cascade of intracellular events leading to a reduction in neuronal excitability and neurotransmitter release.[19]
References
- 1. northernhealth.ca [northernhealth.ca]
- 2. Morphine versus Hydromorphone: Does Choice of Opioid Influence Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Hydromorphone | C17H19NO3 | CID 5284570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. diacomp.org [diacomp.org]
- 10. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. dol.inf.br [dol.inf.br]
- 13. scielo.br [scielo.br]
- 14. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. saspublishers.com [saspublishers.com]
- 17. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Hydromorphone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Norhydromorphone's Ability to Cross the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norhydromorphone, a metabolite of the widely used opioid hydromorphone, exhibits limited ability to cross the blood-brain barrier (BBB). This characteristic is primarily attributed to its increased polarity compared to its parent compound. The presence of a primary piperidine nitrogen in this compound's structure is thought to be a key factor hindering its central nervous system (CNS) penetration. While direct quantitative data on its BBB permeability, such as brain-to-plasma concentration ratios (Kp), are scarce in publicly available literature, indirect evidence from animal studies suggests significantly lower CNS bioavailability compared to hydromorphone. Furthermore, the potential for this compound to be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB cannot be discounted, which would further limit its brain uptake. This guide provides a comprehensive overview of the available data, relevant experimental protocols for assessing BBB permeability of opioids, and the potential signaling pathways involved in their transport.
Physicochemical Properties and Predicted Blood-Brain Barrier Permeability
The ability of a molecule to cross the BBB is heavily influenced by its physicochemical properties. Key parameters for this compound and its parent compound, hydromorphone, are summarized below.
| Property | This compound | Hydromorphone | Reference |
| Molecular Weight ( g/mol ) | 271.31 | 285.34 | [1] |
| LogP (Octanol/Water Partition Coefficient) | 0.81 | 1.28 | |
| Topological Polar Surface Area (TPSA) (Ų) | 58.6 | 49.8 | [1] |
The lower LogP value and higher TPSA of this compound indicate its greater polarity compared to hydromorphone. Increased polarity is generally associated with reduced passive diffusion across the lipophilic BBB. One study explicitly suggests that the increased polarity of this compound, due to the primary piperidine nitrogen, may make it less favorable to cross the BBB[2].
Evidence from In Vivo Studies
A study comparing the antinociceptive effects of this compound, hydromorphone, and morphine after intraperitoneal administration in a rat formalin test observed only limited antinociception for this compound, with no significant increase in effect at the tested doses[2]. This limited central effect, despite systemic administration, supports the hypothesis of poor BBB penetration[2].
Role of P-glycoprotein and Other Efflux Transporters
P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB, plays a crucial role in limiting the brain penetration of many xenobiotics, including several opioids[3][4]. While there are no direct studies confirming this compound as a P-gp substrate, its structural similarity to other opioids that are known P-gp substrates suggests this is a plausible mechanism that could further restrict its entry into the CNS.
Opioid administration has been shown to upregulate P-gp expression at the BBB through various signaling pathways, including the activation of Toll-like receptor 4 (TLR4) and subsequent inflammatory cytokine release[3]. This upregulation can lead to decreased brain concentrations of opioid analgesics and contribute to the development of tolerance[4].
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
To quantitatively assess the BBB permeability of this compound, several well-established experimental techniques can be employed. Below are detailed methodologies for key experiments, adapted from protocols used for other opioids.
In Situ Brain Perfusion
This technique allows for the precise measurement of the unidirectional influx of a compound across the BBB, independent of systemic recirculation and metabolism.
Objective: To determine the permeability-surface area (PS) product of this compound.
Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).
Procedure:
-
Anesthetize the animal (e.g., with sodium pentobarbital).
-
Expose the common carotid artery and ligate the external carotid artery.
-
Catheterize the common carotid artery with a fine cannula connected to a perfusion pump.
-
Initiate perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the cerebral blood volume.
-
Switch to the perfusion fluid containing a known concentration of radiolabeled or unlabeled this compound for a short duration (e.g., 30-60 seconds).
-
At the end of the perfusion period, decapitate the animal and collect the brain.
-
Homogenize the brain tissue and analyze the concentration of this compound using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS for unlabeled compounds).
-
Calculate the PS product using the equation: PS = Vd / t, where Vd is the volume of distribution in the brain (amount of drug per gram of brain / concentration in perfusate) and t is the perfusion time.
Diagram of In Situ Brain Perfusion Workflow:
In Vivo Microdialysis
This technique allows for the continuous sampling of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal, providing a measure of the pharmacologically active drug concentration at the target site.
Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound.
Animal Model: Male Sprague-Dawley rats (250-300 g).
Procedure:
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or cortex) and allow the animal to recover.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Administer this compound systemically (e.g., via intravenous or subcutaneous injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Simultaneously, collect blood samples at corresponding time points.
-
Analyze the concentration of this compound in the dialysate and plasma (after protein precipitation) using a sensitive analytical method like LC-MS/MS.
-
Determine the unbound fraction of this compound in plasma (fu,p) using techniques like equilibrium dialysis or ultrafiltration.
-
Calculate the Kp,uu using the steady-state concentrations: Kp,uu = Cu,brain / Cu,plasma, where Cu,brain is the concentration in the dialysate (corrected for in vivo recovery) and Cu,plasma is the unbound concentration in plasma (Total plasma concentration * fu,p).
Diagram of In Vivo Microdialysis Workflow:
P-glycoprotein Efflux Assay
This in vitro assay determines whether a compound is a substrate of the P-gp efflux pump.
Objective: To determine if this compound is a substrate for P-gp.
Cell Line: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells as a control.
Procedure:
-
Culture MDCK-MDR1 and MDCK cells on permeable filter supports (e.g., Transwell inserts) to form a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the transport experiment, add this compound to either the apical (A) or basolateral (B) chamber of the Transwell plate.
-
At specified time points, collect samples from the receiver chamber.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficients (Papp) for both the A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp(B-to-A) / Papp(A-to-B). An ER significantly greater than 2 in MDCK-MDR1 cells, which is reduced in the presence of a known P-gp inhibitor (e.g., verapamil), indicates that the compound is a P-gp substrate.
Diagram of P-glycoprotein Efflux Assay Logic:
Potential Signaling Pathways in Opioid BBB Transport
The transport of opioids across the BBB is not solely a passive process but can be influenced by complex signaling pathways that regulate the expression and function of transporters.
Opioid administration can lead to the upregulation of P-gp at the BBB. One proposed mechanism involves the activation of Toll-like receptor 4 (TLR4) by opioids, which triggers a downstream signaling cascade involving the activation of glial cells (microglia and astrocytes). This leads to the release of pro-inflammatory cytokines such as TNF-α and IL-1β. These cytokines can then act on the brain endothelial cells, leading to the activation of transcription factors like NF-κB, which in turn increases the expression of the MDR1 gene, resulting in higher levels of P-gp at the BBB[3].
Diagram of Opioid-Induced P-gp Upregulation Signaling Pathway:
Conclusion
References
- 1. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioids, transporters and the blood–brain barrier | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 3. Opioids and the Blood-Brain Barrier: A Dynamic Interaction with Consequences on Drug Disposition in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Cytochrome P450-Mediated N-Demethylation of Hydromorphone to Norhydromorphone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydromorphone, a potent semi-synthetic opioid analgesic, primarily undergoes phase II metabolism via glucuronidation. However, a lesser-known but significant phase I metabolic pathway involves the N-demethylation to its metabolite, norhydromorphone. This transformation is catalyzed by the cytochrome P450 (CYP) enzyme system, with key contributions from the CYP3A and CYP2C9 isoforms. Understanding the nuances of this metabolic route is crucial for comprehending the complete pharmacokinetic profile of hydromorphone, predicting potential drug-drug interactions, and elucidating sources of inter-individual variability in patient response. This technical guide provides an in-depth analysis of the role of cytochrome P450 enzymes in this compound formation, supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.
Introduction
While the principal metabolic fate of hydromorphone in humans is conjugation with glucuronic acid to form hydromorphone-3-glucuronide, the oxidative metabolism mediated by cytochrome P450 enzymes represents an important secondary pathway. The N-demethylation of hydromorphone results in the formation of this compound. Although considered a minor metabolite, the enzymatic processes governing its formation are critical for a comprehensive understanding of hydromorphone's disposition. This is particularly relevant in the context of polypharmacy, where co-administered drugs may inhibit or induce the activity of specific CYP isoforms, thereby altering the metabolic profile of hydromorphone.
This guide will delineate the specific CYP enzymes responsible for this compound formation, present the available quantitative kinetic data, and provide detailed methodologies for the in vitro investigation of this metabolic pathway.
Cytochrome P450 Isoforms Involved in this compound Formation
In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have identified the primary catalysts for the N-demethylation of hydromorphone.
Major Contributing Enzymes
-
Cytochrome P450 3A (CYP3A): The CYP3A subfamily, particularly CYP3A4 and CYP3A5 , plays the most significant role in the formation of this compound.[1] Evidence from chemical inhibition studies using potent CYP3A inhibitors such as troleandomycin and ketoconazole demonstrates a substantial reduction in this compound formation in human liver microsomes.[1]
-
Cytochrome P450 2C9 (CYP2C9): CYP2C9 has been shown to contribute to the N-demethylation of hydromorphone, albeit to a lesser extent than the CYP3A subfamily.[1] Inhibition of CYP2C9 activity with sulfaphenazole results in a moderate decrease in this compound production in vitro.[1]
Other Investigated Enzymes
Studies with recombinant enzymes have also explored the catalytic activity of other CYP isoforms. Recombinant CYP2D6 has been shown to catalyze the formation of this compound, while CYP1A2 does not appear to be involved in this metabolic pathway.[1]
It is important to note that the N-demethylation of the structurally related opioid, hydrocodone, to its corresponding metabolite, norhydrocodone, is primarily attributed to CYP3A4.[2][3] This provides a strong parallel and supportive evidence for the role of CYP3A4 in the N-demethylation of hydromorphone.
Quantitative Data on this compound Formation
The kinetics of this compound formation have been characterized in human liver microsomes. The Michaelis-Menten constants (Km) and maximum velocity (Vmax) provide a quantitative measure of the affinity of the enzymes for hydromorphone and the maximum rate of this compound formation.
| Enzyme Source | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes (Pooled) | 206 - 822 | 104 - 834 | [1] |
Table 1: Kinetic Parameters for this compound Formation in Human Liver Microsomes.[1]
The wide range in the reported Km and Vmax values reflects the variability in enzyme expression and activity across the population.
Experimental Protocols
The following sections provide detailed methodologies for the in vitro investigation of this compound formation.
In Vitro Incubation with Human Liver Microsomes
This protocol is designed to measure the formation of this compound from hydromorphone using a pool of human liver microsomes.
Materials:
-
Hydromorphone hydrochloride
-
Pooled human liver microsomes (e.g., from at least 10 donors)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system:
-
NADP+
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
-
Magnesium chloride (MgCl2)
-
Terminating solvent (e.g., ice-cold acetonitrile)
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Human liver microsomes (final concentration of 0.5 mg/mL)
-
Hydromorphone (at a range of concentrations, e.g., 10-1000 µM, to determine kinetics)
-
MgCl2 (final concentration of 5 mM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a predetermined time (e.g., 30 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis of this compound concentration using a validated LC-MS/MS method.
Incubation with Recombinant Human Cytochrome P450 Enzymes
This protocol is used to identify the specific CYP isoforms responsible for this compound formation.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6 co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system)
-
All other reagents as listed in section 4.1.
Procedure:
-
Follow the same procedure as outlined in section 4.1, but replace the human liver microsomes with a specific recombinant human CYP enzyme (e.g., at a concentration of 10-50 pmol/mL).
-
Perform parallel incubations with each recombinant CYP isoform of interest.
-
A control incubation with a mock-transfected or vector-only expressing system should be included to account for any non-enzymatic degradation.
-
Analyze the formation of this compound by LC-MS/MS.
Chemical Inhibition Studies
This protocol helps to confirm the involvement of specific CYP isoforms by using selective chemical inhibitors.
Materials:
-
Selective CYP inhibitors:
-
Ketoconazole or Troleandomycin (for CYP3A)
-
Sulfaphenazole (for CYP2C9)
-
Quinidine (for CYP2D6)
-
-
All other reagents as listed in section 4.1.
Procedure:
-
Follow the procedure outlined in section 4.1.
-
Prior to the pre-incubation step, add the selective chemical inhibitor (at a concentration known to be selective for its target CYP) to the incubation mixture.
-
A control incubation without the inhibitor must be run in parallel.
-
Compare the rate of this compound formation in the presence and absence of the inhibitor to determine the degree of inhibition.
LC-MS/MS Analysis of this compound
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in the incubation matrix.
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for this compound: The specific precursor-to-product ion transition for this compound should be optimized for the instrument being used. For example, m/z 272.1 → 183.1.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d3) should be used for accurate quantification.
-
Visualizations
Metabolic Pathway
Caption: Metabolic pathways of hydromorphone.
Experimental Workflow
Caption: In vitro experimental workflow.
Discussion and Conclusion
The N-demethylation of hydromorphone to this compound is a well-documented, albeit minor, metabolic pathway mediated by the cytochrome P450 system. The primary enzymes responsible are CYP3A4/5, with a smaller contribution from CYP2C9. While the majority of a hydromorphone dose is cleared via glucuronidation, the CYP-mediated pathway is of significant clinical interest due to the potential for drug-drug interactions. Co-administration of potent inhibitors of CYP3A4 or CYP2C9 could theoretically lead to a decrease in this compound formation and potentially alter the overall clearance of hydromorphone, although the clinical significance of this specific interaction warrants further investigation.
The contradictory statements in some literature regarding the involvement of CYP enzymes in hydromorphone metabolism likely stem from the predominance of the glucuronidation pathway. When compared to this major route of elimination, the contribution of CYP-mediated metabolism is indeed minimal. However, for a comprehensive toxicological and pharmacological assessment, and for predicting outcomes in patients with compromised glucuronidation capacity or those on complex medication regimens, understanding the role of cytochrome P450 is indispensable.
The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the N-demethylation of hydromorphone and to evaluate the potential for CYP-based drug interactions. Further research to delineate the specific kinetic parameters for each recombinant CYP isoform and to quantify the relative contributions of these enzymes in a larger population would further refine our understanding of this metabolic pathway.
References
Methodological & Application
Application Note: Quantification of Norhydromorphone in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of norhydromorphone in human plasma. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a tandem mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications.
Introduction
This compound is an active metabolite of the potent opioid analgesic hydromorphone. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and its contribution to the overall pharmacological effect of its parent drug. This document provides a comprehensive protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound and this compound-d3 (internal standard) reference standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
-
Mixed-mode solid-phase extraction (SPE) cartridges
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., 50 mm x 2.1 mm, 2.6 µm)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of this compound and its deuterated internal standard from human plasma.[1][2][3]
-
To 0.5 mL of plasma sample, add the internal standard (this compound-d3) solution.
-
Precondition the mixed-mode SPE cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.[1]
-
Column: Reversed-phase C18, 50 mm x 2.1 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Flow Rate: 0.5 mL/min[3]
-
Injection Volume: 10 µL[3]
-
Column Temperature: 25 °C[3]
-
Gradient: A linear gradient is employed for optimal separation.
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 2.20 | 60 |
| 2.23 | 95 |
| 2.50 | 95 |
| 2.65 | 5 |
| 5.00 | 5 |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of this compound and its internal standard.[1][2][3]
-
Ionization Mode: Positive Electrospray Ionization (ESI)[1][3]
-
Ion Spray Voltage: 5000 V[3]
-
Temperature: 600 °C[3]
Table 1: Mass Spectrometric Parameters for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| This compound | 272.2 | 157.1 | 81 | 49 |
| This compound-d3 | 275.2 | 160.1 | 81 | 49 |
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Quantitative Data Summary
Table 2: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | LOD (ng/mL) |
| This compound | 1 - 100 | ≥0.998 | 1.0 | 0.25 |
Data synthesized from similar multi-analyte validation studies.[1][2][3]
Table 3: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 2.5 | ≤8.1 | ≤8.1 | Not specified |
| 10 | ≤5.6 | ≤8.1 | Not specified | |
| 25 | ≤8.1 | ≤8.1 | Not specified |
Data synthesized from similar multi-analyte validation studies.[1][2][3]
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation is robust, and the chromatographic and mass spectrometric conditions are optimized for selectivity and sensitivity. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and clinical research.
References
Application Note: Solid-Phase Extraction Protocol for Norhydromorphone from Urine
Introduction
Norhydromorphone is a metabolite of the potent opioid analgesic, hydromorphone.[1] Its detection and quantification in urine are crucial for clinical and forensic toxicology, as well as for pain management monitoring to ensure compliance and identify potential drug misuse.[2] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over simple "dilute-and-shoot" methods, including reduced matrix effects, increased analytical sensitivity through sample concentration, and improved accuracy and precision.[3][4] This application note provides a detailed protocol for the extraction of this compound from human urine using mixed-mode cation exchange SPE, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This protocol utilizes a mixed-mode solid-phase extraction sorbent with both reversed-phase and strong cation exchange retention mechanisms. The urine sample is first acidified to ensure that this compound, a basic compound, is protonated and carries a positive charge. When loaded onto the SPE cartridge, it is retained primarily by the strong cation exchange sorbent. A series of wash steps removes endogenous interferences. Finally, the analyte is eluted with a basic organic solvent that neutralizes the charge on the analyte, disrupting the cation exchange retention and allowing for its release from the sorbent. This method provides a clean extract and high recovery of the target analyte.[5]
Experimental Protocol
This protocol is optimized for the extraction of this compound and other opioids from urine samples.
1. Materials and Reagents
-
Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., Oasis MCX)[3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (H₃PO₄), 4% (v/v) in water[3]
-
Ammonium Hydroxide (NH₄OH), concentrated (20-22%)[3]
-
Deionized Water
-
Nitrogen gas for evaporation
-
Internal Standard (IS) solution (e.g., this compound-d3)
-
Urine samples (calibrators, quality controls, and unknown specimens)
2. Sample Pre-treatment
-
Allow urine samples to equilibrate to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.[3]
-
Add an appropriate volume of the internal standard solution.
-
Add 100 µL of 4% phosphoric acid to the urine sample.[3]
-
Vortex the mixture thoroughly. This step acidifies the sample to a pH that ensures the analyte is in its cationic form.
3. Solid-Phase Extraction Procedure The following steps should be performed using a vacuum manifold.
-
Conditioning:
-
Sample Loading:
-
Load the entire pre-treated sample (approximately 200 µL) onto the conditioned SPE cartridge.[3]
-
Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Elution:
-
Place a clean collection tube inside the vacuum manifold.
-
Elute the analyte by adding 2 x 50 µL of a solution of 60:40 methanol/acetonitrile containing 5% concentrated ammonium hydroxide.[3]
-
Allow the solvent to soak for 30 seconds before applying a gentle vacuum to collect the eluate.
-
4. Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 98:2 water/acetonitrile with 0.1% formic acid).[3]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The use of mixed-mode SPE significantly improves analytical performance compared to simple dilution methods. The following table summarizes typical performance data for opioid panels extracted from urine using similar mixed-mode SPE protocols.
| Analyte Class | Recovery | Linearity (R²) | Limit of Quantification (LOQ) | Reference |
| Opioids (general) | >69% | >0.99 | 3-25 ng/mL | [6] |
| Opioids & Metabolites | 88-99% | >0.99 | 5-500 ng/mL range | [3][7] |
Note: Specific recovery for this compound may vary but is expected to be high due to its structural similarity to other opioids effectively recovered by this method. The coefficients of variation for quality control samples are typically below 15%.[3]
Visualizations
Experimental Workflow
Caption: Figure 1. Solid-Phase Extraction Workflow for this compound.
Analyte Retention and Elution Logic
References
- 1. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. waters.com [waters.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
Application Note: Development of a Validated Analytical Method for the Quantification of Norhydromorphone in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Norhydromorphone in human plasma. This compound, a metabolite of the potent opioid analgesic hydromorphone, requires sensitive and selective analytical methods for its accurate measurement in pharmacokinetic and toxicological studies.[1][2] This protocol outlines a robust procedure involving solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput bioanalysis.
Introduction
This compound is a metabolite of hydromorphone, a powerful semi-synthetic opioid analgesic used in the management of moderate to severe pain.[1] The metabolic fate of hydromorphone is complex, and understanding the profile of its metabolites, including this compound, is crucial for comprehending its complete pharmacological and toxicological profile.[2] The development of sensitive and specific analytical methods is essential for the accurate quantification of this compound in biological matrices to support clinical and non-clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical applications due to its high selectivity, sensitivity, and speed.[3] This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, which can be readily implemented in a research laboratory setting.
Experimental Workflow
Figure 1: A schematic overview of the experimental workflow for the analysis of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d3 stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Solid-Phase Extraction)
-
Allow frozen plasma samples to thaw at room temperature.
-
To 0.5 mL of each plasma sample, calibration standard, and QC sample, add 50 µL of the IS working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Gradient | 5% B to 60% B in 2.2 min, then to 95% B in 0.1 min, hold for 0.3 min, then return to 5% B and re-equilibrate for 2.4 min. |
| Total Run Time | 5 min |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: To be determined empirically this compound-d3: To be determined empirically |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation. The validation parameters included linearity, sensitivity (limit of detection and quantification), precision, accuracy, and recovery.
Method Validation Parameters
Figure 2: Key parameters for the validation of the bioanalytical method.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 100 ng/mL[4][5] |
| Correlation Coefficient (r²) | ≥ 0.998[4][5] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[4] |
| Limit of Detection (LOD) | 0.25 ng/mL[4] |
| Intra-day Precision (CV%) | ≤ 5.6%[4][5] |
| Inter-day Precision (CV%) | ≤ 8.1%[4] |
| Accuracy (% Bias) | Within ±15% of nominal values (±20% at LLOQ) |
| Extraction Recovery | > 85% |
Data Analysis
Data acquisition and processing were performed using the instrument's software. The concentration of this compound in the plasma samples was determined by interpolating the peak area ratio of the analyte to the internal standard against a calibration curve constructed using a weighted (1/x²) linear regression model.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it a valuable tool for pharmacokinetic and other research studies involving this compound. The detailed protocol provides a solid foundation for researchers to implement this method in their laboratories.
References
- 1. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, identification and synthesis of hydromorphone metabolites : analysis and antinociceptive activities in comparison to morphine - UBC Library Open Collections [open.library.ubc.ca]
- 3. scite.ai [scite.ai]
- 4. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 5. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Norhydromorphone Certified Reference Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the effective use of Norhydromorphone certified reference standards in various research and drug development applications. This compound, a metabolite of the potent opioid analgesic hydromorphone, is crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies.[1] The use of a certified reference standard ensures the accuracy, precision, and reliability of analytical and pharmacological data.
Analytical Applications
This compound certified reference standards are primarily used for the accurate quantification of the metabolite in biological matrices and for the validation of analytical methods.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Certified reference standards are essential for developing and validating robust LC-MS/MS methods for the quantification of this compound in plasma, urine, and other biological samples.[1] These methods are critical in pharmacokinetic studies, clinical toxicology, and forensic analysis.
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Limit of Detection (LOD) | 0.25 ng/mL |
| Intra-day Precision (%CV) | ≤ 5.6% |
| Inter-day Precision (%CV) | ≤ 8.1% |
Experimental Protocol: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
1. Objective: To accurately quantify the concentration of this compound in human plasma samples using a validated LC-MS/MS method with a certified reference standard.
2. Materials:
- This compound certified reference standard
- This compound-d3 (internal standard)
- Human plasma (drug-free)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (mixed-mode cation exchange)
- LC-MS/MS system (e.g., Agilent LC coupled to a Sciex 4000 QTrap)
3. Standard and Sample Preparation:
- Stock Solutions: Prepare a 1 mg/mL stock solution of this compound certified reference standard in methanol. Prepare a 1 mg/mL stock solution of this compound-d3 in methanol.
- Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 75, 100 ng/mL).
- Calibration Curve Samples: Spike 100 µL of drug-free human plasma with the appropriate working standard solution to create calibration standards.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
- Sample Preparation: To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of the internal standard working solution (this compound-d3).
4. Solid Phase Extraction (SPE):
- Condition the SPE cartridges with methanol followed by water.
- Load the prepared plasma samples onto the cartridges.
- Wash the cartridges with a weak organic solvent to remove interferences.
- Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol containing 5% ammonium hydroxide).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Analysis:
- LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient program to achieve separation of this compound from other matrix components.
- Injection Volume: 5 µL.
- Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and this compound-d3.
6. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of this compound to this compound-d3 against the nominal concentration of the calibration standards.
- Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the data.
- Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve.
Workflow for LC-MS/MS Quantification of this compound
Caption: Workflow for the quantitative analysis of this compound in plasma.
Pharmacological Applications
This compound certified reference standards are vital for characterizing the pharmacological profile of this metabolite, including its interaction with opioid receptors and its downstream signaling effects.
Mu-Opioid Receptor Binding Assay
While this compound is a metabolite of hydromorphone, a potent µ-opioid receptor agonist, studies have shown it has limited antinociceptive activity.[1] A receptor binding assay using the certified reference standard is crucial to determine its affinity (Ki) for the µ-opioid receptor and compare it to the parent compound.
Table 2: Representative Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) |
| Hydromorphone | <1 |
| This compound | To be determined |
| Morphine | 1 - 100 |
| Naloxone (Antagonist) | ~1.3 |
Note: The Ki for this compound needs to be experimentally determined. The values for other compounds are for comparative purposes.[2]
Experimental Protocol: Mu-Opioid Receptor (MOR) Competitive Binding Assay
1. Objective: To determine the binding affinity (Ki) of this compound for the human µ-opioid receptor (hMOR) using a competitive radioligand binding assay.
2. Materials:
- This compound certified reference standard
- Cell membranes prepared from cells stably expressing hMOR (e.g., HEK293 or CHO cells)
- [³H]DAMGO (a selective µ-opioid receptor radioligand)
- Naloxone (for determination of non-specific binding)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Scintillation cocktail
- Glass fiber filters
- Filtration apparatus
- Scintillation counter
3. Assay Procedure:
- Compound Dilutions: Prepare a series of dilutions of the this compound certified reference standard in assay buffer to cover a wide concentration range (e.g., 10⁻¹⁰ to 10⁻⁵ M).
- Assay Setup (in triplicate):
- Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]DAMGO (at a concentration near its Kd), and 100 µL of the hMOR membrane preparation.
- Non-specific Binding: Add 50 µL of 10 µM Naloxone, 50 µL of [³H]DAMGO, and 100 µL of the hMOR membrane preparation.
- Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]DAMGO, and 100 µL of the hMOR membrane preparation.
- Incubation: Incubate the reaction mixtures at 25°C for 60 minutes to reach equilibrium.
- Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding of [³H]DAMGO as a function of the logarithm of the this compound concentration.
- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO) from the resulting competition curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Logical Flow of a Competitive Receptor Binding Assay
Caption: Logical workflow for a competitive receptor binding assay.
Mu-Opioid Receptor Signaling Pathway
This compound, as a derivative of hydromorphone, is expected to interact with the µ-opioid receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that ultimately leads to the pharmacological effects of opioids. Understanding the specific effects of this compound on this pathway is crucial for its complete pharmacological characterization.
Diagram of the Mu-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of a µ-opioid receptor agonist like this compound.
Stability and Storage
The stability of certified reference standards is critical for ensuring the accuracy of experimental results over time. A well-defined stability testing protocol is necessary to establish the shelf-life and appropriate storage conditions for this compound standards.
Experimental Protocol: Stability-Indicating Method Development and Forced Degradation Study
1. Objective: To develop a stability-indicating analytical method and to assess the stability of this compound certified reference standard under various stress conditions.
2. Materials:
- This compound certified reference standard
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a photodiode array (PDA) detector
- Temperature and humidity controlled chambers
- Photostability chamber
3. Forced Degradation Studies:
- Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose the solid this compound standard to 80°C for 48 hours.
- Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light in a photostability chamber.
4. Stability-Indicating Method Development:
- Develop an HPLC method (e.g., reversed-phase with a C18 column) that can separate the intact this compound from all its degradation products formed during the forced degradation studies.
- The PDA detector should be used to assess peak purity and to ensure that the chromatographic peak of this compound is not co-eluting with any degradants.
5. Long-Term and Accelerated Stability Studies:
- Store the this compound certified reference standard under long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) storage conditions.
- Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) using the validated stability-indicating method.
- Monitor for any significant degradation or change in purity.
Table 3: Example Stability Data Summary
| Stress Condition | % Degradation of this compound | Observations |
| 0.1 M HCl, 60°C, 24h | To be determined | To be determined |
| 0.1 M NaOH, 60°C, 24h | To be determined | To be determined |
| 3% H₂O₂, RT, 24h | To be determined | To be determined |
| 80°C, 48h (Solid) | To be determined | To be determined |
| Photostability | To be determined | To be determined |
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound certified reference standards to generate high-quality, reliable, and reproducible data for a wide range of scientific investigations.
References
Application Note: Norhydromorphone-d3 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of opioids in biological matrices is critical in clinical and forensic toxicology, as well as in pharmaceutical research. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they correct for variability in sample preparation and instrument response.[1] Norhydromorphone-d3, a deuterated analog of this compound, serves as an effective internal standard for the quantification of hydromorphone, its metabolites, and other related opioids. This document provides detailed protocols and quantitative data for the use of this compound-d3 in mass spectrometry-based assays.
Principle of Internal Standardization
In mass spectrometry, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to samples at a known concentration before sample processing. The ratio of the analyte signal to the IS signal is used for quantification. This corrects for variations that may occur during sample preparation, injection, and ionization.[1] Deuterated standards like this compound-d3 are ideal because they co-elute with the target analyte and have similar ionization efficiencies, providing the most accurate correction.[1][2]
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Plasma Samples
This protocol is adapted from a method for the analysis of hydrocodone, hydromorphone, and norhydrocodone in human plasma.[2]
Materials:
-
Human plasma samples
-
This compound-d3 internal standard stock solution
-
Copolymeric sorbent (mixed mode) SPE columns
-
Methanol
-
Acetonitrile
-
Formic acid
-
2% Acetic acid in methanol
-
Methylene chloride
-
Isopropyl alcohol
-
Ammonium hydroxide
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 0.5 mL of plasma sample, add the this compound-d3 internal standard stock solution.
-
Vortex the sample to mix.
-
Load the sample onto a copolymeric sorbent SPE column at a flow rate of 1 mL/min.
-
Dry the column with nitrogen for 1 minute.
-
Rinse the column with 2 mL of 2% acetic acid in methanol.
-
Dry the column with nitrogen for 5 minutes.
-
Elute the analytes with 1 mL of a freshly prepared solution of methylene chloride/isopropyl alcohol/ammonium hydroxide (78:20:2, v/v/v) at a flow rate of 1 mL/min.
-
Evaporate the eluate to dryness under a stream of nitrogen in a 45°C water bath.
-
Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).[2]
-
Inject the sample into the LC-MS/MS system.
Sample Preparation: Protein Precipitation for Serum Samples
This protocol is based on a method for the quantification of morphine and its metabolites in human serum.[3]
Materials:
-
Human serum samples
-
This compound-d3 internal standard solution in methanol
-
Methanol
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
96-well plate (optional)
-
Evaporator
Procedure:
-
To 50 µL of serum sample, add 500 µL of methanol containing the this compound-d3 internal standard.[3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes.[3]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness using a stream of air at 60°C.[3]
-
Reconstitute the dried extract in 500 µL of water containing 0.1% formic acid (initial mobile phase).[3]
-
Inject an aliquot (e.g., 15 µL) for LC-MS/MS analysis.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific applications and instrumentation.
Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Kinetex C18 (2.6 µm, 50 mm x 2.1 mm)[2] | Thermo Scientific AccuCore PFP (2.6 µm, 50 x 2.1 mm)[3] |
| Mobile Phase A | 5% Acetonitrile in water with 0.1% Formic Acid[2] | Water with 0.1% Formic Acid (v/v)[3] |
| Mobile Phase B | 100% Acetonitrile[2] | Methanol with 0.1% Formic Acid (v/v)[3] |
| Flow Rate | 0.5 mL/min[2] | Not specified, but a total run time of 4.2 minutes is mentioned[3] |
| Column Temperature | 25°C[2] | 27°C[3] |
| Injection Volume | 10 µL[2] | 15 µL[3] |
| Gradient | Linear increase from 5% to 60% B over 2.2 min, then to 95% B at 2.23 min, hold for 0.27 min, then return to initial conditions.[2] | Start at 5% B, hold for 40 sec, ramp to 75% B over 150 sec, then re-equilibrate at 5% B for 60 sec.[3] |
Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][3] |
| Precursor Ion (m/z) for this compound | To be determined by direct infusion of the analyte. |
| Product Ion (m/z) for this compound | To be determined by direct infusion of the analyte. |
| Precursor Ion (m/z) for this compound-d3 | To be determined by direct infusion of the internal standard. |
| Product Ion (m/z) for this compound-d3 | To be determined by direct infusion of the internal standard. |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Quantitative Data Summary
The following tables summarize the performance of LC-MS/MS methods using deuterated internal standards for the analysis of various opioids.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Hydrocodone | 1 - 100 | 1.0 | [2] |
| Hydromorphone | 1 - 100 | 1.0 | [2] |
| Norhydrocodone | 1 - 100 | 1.0 | [2] |
| Morphine | 5 - 1000 | 5 | [3] |
| Hydromorphone | 5 - 1000 | 5 | [3] |
| Normorphine | 5 - 1000 | 5 | [3] |
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Hydrocodone (10 ng/mL) | ≤ 5.6% | ≤ 8.1% (at 2.5, 10, 25 ng/mL) | [2] |
| Hydromorphone (10 ng/mL) | ≤ 5.6% | ≤ 8.1% (at 2.5, 10, 25 ng/mL) | [2] |
| Norhydrocodone (10 ng/mL) | ≤ 5.6% | ≤ 8.1% (at 2.5, 10, 25 ng/mL) | [2] |
| Morphine | ≤ 7.0% | ≤ 13.5% | [3] |
| Hydromorphone | ≤ 7.0% | ≤ 13.5% | [3] |
| Normorphine | ≤ 7.0% | ≤ 13.5% | [3] |
Visualizations
Caption: General workflow for sample analysis using an internal standard.
Caption: Logical relationship of internal standard in quantification.
Conclusion
This compound-d3 is a highly suitable internal standard for the sensitive and accurate quantification of hydromorphone and related opioids in biological matrices by LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and other sources of analytical variability, thereby ensuring the reliability of the results.[1] The protocols and data presented here provide a solid foundation for the development and validation of robust analytical methods for opioid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Characterization of Norhydromorphone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norhydromorphone is the N-demethylated primary metabolite of hydromorphone, a potent semi-synthetic opioid analgesic. Understanding the in vitro pharmacological profile of this compound is crucial for a comprehensive assessment of the parent drug's activity and for drug development programs focused on opioid metabolism and safety. These application notes provide a summary of the known characteristics of this compound and detailed protocols for its in vitro characterization using standard pharmacological assays.
While specific quantitative in vitro data for this compound is limited in publicly available literature, it has been identified as a µ-selective opioid ligand.[1] In vivo studies suggest it possesses limited antinociceptive activity, which may be attributed to its increased polarity, potentially limiting its ability to cross the blood-brain barrier, and possibly a lower intrinsic activity at the opioid receptor.[2]
This document outlines protocols for key in vitro assays to determine the binding affinity, functional potency, and signaling profile of this compound at the µ-opioid receptor (MOR). For comparative purposes, data for the parent compound, hydromorphone, is provided.
Quantitative Data Summary
Due to the limited availability of specific in vitro data for this compound, the following table summarizes the reported in vitro activity of its parent compound, hydromorphone, at the µ-opioid receptor. These values serve as a benchmark for the expected range of activities and highlight the data points that should be determined for this compound using the protocols provided below.
| Compound | Assay Type | Receptor | Parameter | Value (nM) | Cell Line | Reference |
| Hydromorphone | Radioligand Binding | Human µ-opioid | Ki | 0.3654 | CHO | [3] |
| Hydromorphone | cAMP Inhibition | Human µ-opioid | EC50 | ~10 | HEK293 | [4] |
| Hydromorphone | Receptor Internalization | Human µ-opioid | EC50 | ~100 | HEK293 | [4] |
Experimental Protocols
The following are detailed protocols for the in vitro characterization of this compound. These are generalized methods based on standard practices for opioid compounds and can be adapted for specific laboratory conditions.
µ-Opioid Receptor (MOR) Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.
a. Materials
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]DAMGO (a µ-opioid receptor agonist) or [³H]Diprenorphine (an antagonist).
-
Non-specific Binding Control: Naloxone (10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
b. Experimental Workflow
Caption: Workflow for the µ-opioid receptor radioligand binding assay.
c. Protocol
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or this compound at various concentrations.
-
50 µL of [³H]DAMGO (final concentration ~1 nM).
-
100 µL of cell membrane suspension (10-20 µg protein/well).
-
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins coupled to the µ-opioid receptor, providing a measure of agonist efficacy (Emax) and potency (EC₅₀).
a. Materials
-
Cell Membranes: Membranes from CHO or HEK293 cells expressing human MOR.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist Control: DAMGO.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Unlabeled GTPγS.
b. Experimental Workflow
Caption: Workflow for the [³⁵S]GTPγS functional assay.
c. Protocol
-
Prepare serial dilutions of this compound and DAMGO in assay buffer.
-
To a 96-well plate, add:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of diluted this compound, vehicle, or DAMGO.
-
50 µL of membrane suspension (10-20 µg of protein per well).
-
50 µL of GDP (final concentration 10-100 µM).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through a filter plate.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
-
Subtract non-specific binding to obtain specific binding. Plot specific binding against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like MOR.
a. Materials
-
Cells: HEK293 or CHO cells stably expressing human MOR.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.
-
Cell Culture Medium.
-
384-well plates.
b. Experimental Workflow
Caption: Workflow for the cAMP inhibition assay.
c. Protocol
-
Seed MOR-expressing cells into a 384-well plate and incubate overnight.
-
The next day, remove the culture medium and add assay buffer.
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the percentage inhibition of the forskolin-stimulated response against the logarithm of the this compound concentration to determine the IC₅₀ value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated µ-opioid receptor, providing insights into the potential for receptor desensitization and biased signaling.
a. Materials
-
Cells: A cell line engineered for β-arrestin recruitment assays, such as the PathHunter® CHO-K1 OPRM1 β-arrestin cell line.
-
Agonist Control: DAMGO.
-
Test Compound: this compound.
-
Detection Reagents: Specific to the assay platform (e.g., chemiluminescent substrate).
-
Cell Culture Medium and Reagents.
-
384-well white, clear-bottom plates.
b. Experimental Workflow
Caption: Workflow for the β-arrestin recruitment assay.
c. Protocol
-
Seed the β-arrestin reporter cell line in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and DAMGO.
-
Add the diluted compounds to the respective wells of the cell plate.
-
Incubate the plate for 90 minutes at 37°C.
-
Prepare and add the detection reagent according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the chemiluminescent signal using a plate luminometer.
-
Plot the relative light units (RLU) against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
Signaling Pathway
The activation of the µ-opioid receptor by an agonist like this compound initiates two primary signaling cascades: the G-protein dependent pathway and the β-arrestin dependent pathway.
Caption: µ-Opioid receptor signaling pathways.
References
- 1. In vivo activity of norhydrocodone: an active metabolite of hydrocodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Application Notes and Protocols for Animal Models in Norhydromorphone Pharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norhydromorphone is a metabolite of the potent opioid analgesic, hydromorphone.[1][2] The N-demethylation of hydromorphone, a metabolic pathway, results in the formation of this compound.[3] Despite its origin from a clinically significant opioid, the pharmacological profile of this compound remains largely uncharacterized. Preliminary studies in rats using the formalin test have indicated that this compound possesses only limited antinociceptive activity when administered systemically.[1][2] This reduced in vivo potency is hypothesized to be a consequence of poor penetration across the blood-brain barrier due to its increased polarity compared to hydromorphone, and potentially lower intrinsic efficacy at opioid receptors.[1]
These application notes provide a comprehensive framework of experimental protocols for the in vitro and in vivo characterization of this compound's pharmacology using established animal models. The objective is to guide researchers in systematically evaluating its opioid receptor binding affinity, functional activity, pharmacokinetic profile, analgesic efficacy, respiratory effects, and abuse potential. By following these protocols, researchers can generate the crucial data needed to elucidate the complete pharmacological signature of this hydromorphone metabolite.
Section 1: In Vitro Characterization of Opioid Receptor Interactions
A foundational step in characterizing any opioid compound is to determine its binding affinity and functional activity at the three canonical opioid receptors: mu (µ), delta (δ), and kappa (κ).
Opioid Receptor Binding Affinity Assays
This protocol describes the determination of the equilibrium dissociation constant (Ki) of this compound for the µ, δ, and κ opioid receptors using competitive radioligand binding assays with rodent brain tissue or cells expressing cloned opioid receptors.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize whole rodent brain (minus cerebellum) or cultured cells expressing a single opioid receptor subtype in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet should be resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) and the protein concentration determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the prepared membranes (typically 100-200 µg of protein), a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U69,593 for κ), and a range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding determination, a parallel set of wells should contain the radioligand and a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM naloxone).
-
Incubate the plates at 25°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Data Presentation:
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Reference Opioids
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Hydromorphone | ~0.25 - 0.8[4][5][6] | ~34[7] | ~27[7] |
| Morphine | ~1.2 - 2.5[4][5] | ~200 - 400 | ~30 - 150 |
Values for hydromorphone and morphine are approximate ranges from published literature and may vary based on experimental conditions.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This assay measures the functional consequence of receptor binding by quantifying the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. This provides a measure of the compound's efficacy (Eₘₐₓ) and potency (EC₅₀) in initiating G-protein signaling.
Experimental Protocol:
-
Membrane Preparation: Prepare cell or brain membranes as described in the binding affinity protocol (Section 1.1).
-
[³⁵S]GTPγS Binding Assay:
-
In tubes, combine membranes (20-50 µg protein), GDP (typically 10-30 µM), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Initiate the reaction by adding [³⁵S]GTPγS (0.05-0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Basal binding is measured in the absence of any agonist.
-
Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting basal binding from the binding at each this compound concentration.
-
Plot the stimulated [³⁵S]GTPγS binding as a percentage of the maximal response to a standard full agonist (e.g., DAMGO for µ receptors) against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve using non-linear regression.
-
Data Presentation:
Table 2: µ-Opioid Receptor G-Protein Activation by this compound and Reference Opioids
| Compound | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of DAMGO) |
| This compound | Experimental Value | Experimental Value |
| Hydromorphone | ~10 - 50 | ~90 - 100 |
| Morphine | ~50 - 200 | ~80 - 100 |
Comparative values are estimates from the literature and should be determined concurrently with this compound for accurate comparison.
β-Arrestin Recruitment Assay
This assay assesses the potential for this compound to induce the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and internalization, and a pathway implicated in some opioid side effects.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Use a commercially available assay system (e.g., PathHunter® by DiscoveRx or Tango™ by Thermo Fisher Scientific) that employs cells co-expressing the opioid receptor of interest and a β-arrestin fusion protein linked to a reporter enzyme (e.g., β-galactosidase or luciferase).
-
Culture and handle the cells according to the manufacturer's instructions.
-
-
Agonist Stimulation:
-
Plate the cells in a 96-well or 384-well plate.
-
Add varying concentrations of this compound to the wells.
-
Include a positive control (a known β-arrestin-recruiting agonist like DAMGO or fentanyl) and a negative control (vehicle).
-
Incubate the plate for the time recommended by the manufacturer (typically 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagents provided with the assay kit.
-
Measure the resulting chemiluminescent or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the signal as a percentage of the maximal response to the positive control agonist against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.
-
Data Presentation:
Table 3: µ-Opioid Receptor β-Arrestin Recruitment by this compound and Reference Opioids
| Compound | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of DAMGO) |
| This compound | Experimental Value | Experimental Value |
| Hydromorphone | Variable, generally lower than fentanyl[8] | Lower than fentanyl[8] |
| Fentanyl | Potent | High |
| Morphine | Moderate | Moderate |
Comparative values are qualitative and based on published literature. Direct comparison in the same assay is essential.
Opioid Receptor Signaling Pathway
Section 2: In Vivo Pharmacokinetics and Blood-Brain Barrier Permeability
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, particularly its ability to cross the blood-brain barrier (BBB), is critical for interpreting in vivo pharmacological data.
Pharmacokinetic Study in Rodents
This protocol outlines a basic pharmacokinetic study in rats following intravenous (IV) and intraperitoneal (IP) administration to determine key parameters.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be cannulated (e.g., jugular vein for IV administration and blood sampling) and allowed to recover.
-
Drug Administration:
-
Administer a known dose of this compound intravenously to one group of rats.
-
Administer the same dose intraperitoneally to a separate group.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., ~100 µL) at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.[9][10]
-
The method should include a solid-phase or liquid-liquid extraction step to isolate this compound from plasma matrix components.
-
Use a deuterated internal standard for accurate quantification.
-
-
Data Analysis:
-
Plot plasma concentration versus time for both routes of administration.
-
Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
-
Data Presentation:
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration | IP Administration |
| Cₘₐₓ (ng/mL) | Calculated Value | Calculated Value |
| Tₘₐₓ (min) | N/A | Calculated Value |
| AUC₀₋ₜ (ng·min/mL) | Calculated Value | Calculated Value |
| AUC₀₋ᵢₙf (ng·min/mL) | Calculated Value | Calculated Value |
| t₁/₂ (min) | Calculated Value | Calculated Value |
| CL (mL/min/kg) | Calculated Value | N/A |
| Vd (L/kg) | Calculated Value | N/A |
| F (%) | N/A | Calculated Value |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to maximum concentration; AUC: Area under the curve; t₁/₂: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Assessment of Blood-Brain Barrier (BBB) Permeability
Given the hypothesis that this compound has poor CNS penetration, directly assessing its ability to cross the BBB is crucial.
Experimental Protocol (Brain-to-Plasma Ratio):
-
Drug Administration: Administer a known dose of this compound to rats (e.g., via IP or IV route).
-
Tissue Collection: At the time of expected peak plasma concentration (Tₘₐₓ) or at steady-state, euthanize the animals and rapidly collect both a terminal blood sample and the whole brain.
-
Sample Processing:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification: Analyze the concentration of this compound in both the plasma and brain homogenates using the validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp). A low Kp value (<<1) suggests poor BBB penetration.
-
For a more refined measure, calculate the unbound brain-to-unbound plasma ratio (Kp,uu) by correcting for plasma and brain tissue protein binding.
-
Section 3: In Vivo Pharmacodynamic Evaluation
These protocols are designed to assess the primary pharmacological effects of this compound in animal models, focusing on analgesia, respiratory function, and rewarding properties.
Workflow for In Vivo Assessment
Nociception Assays (Analgesia)
The tail-flick and hot-plate tests are standard for assessing centrally mediated analgesia.
3.1.1. Tail-Flick Test
This test measures the latency of a rodent to move its tail from a noxious heat source, primarily reflecting a spinal reflex.
Experimental Protocol:
-
Apparatus: Use a tail-flick analgesia meter that applies a focused beam of high-intensity light to the ventral surface of the tail.
-
Acclimation: Gently restrain the animal (e.g., in a cylindrical holder) and allow it to acclimate for 15-20 minutes before testing.
-
Baseline Latency: Measure the baseline tail-flick latency by applying the heat source and recording the time until the tail is withdrawn. Take 2-3 baseline readings and average them. A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., IP or subcutaneous).
-
Post-Treatment Testing: Measure the tail-flick latency at several time points after administration (e.g., 15, 30, 45, 60, 90, and 120 minutes) to establish a time-course of effect.
-
Data Analysis:
-
Convert latency times to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Generate a dose-response curve by testing several doses of this compound.
-
Calculate the ED₅₀ (the dose that produces 50% of the maximum effect) from the dose-response curve.
-
3.1.2. Hot-Plate Test
This test assesses a more complex, supraspinally-integrated response to a thermal stimulus.
Experimental Protocol:
-
Apparatus: Use a hot-plate analgesia meter with the surface maintained at a constant temperature (e.g., 52-55°C). The animal is confined to the surface by a clear acrylic cylinder.
-
Baseline Latency: Place the animal on the hot plate and start a timer. Record the latency to the first sign of nociception, typically licking a hind paw or jumping. A cut-off time (e.g., 45-60 seconds) is essential to prevent injury.
-
Drug Administration and Testing: Follow the same procedure for drug administration and post-treatment testing as described for the tail-flick test.
-
Data Analysis: Calculate %MPE and ED₅₀ as described for the tail-flick test.
Data Presentation:
Table 5: Antinociceptive Effects of this compound in Rodents
| Assay | Route of Admin. | Peak Effect Time (min) | ED₅₀ (mg/kg) | Maximum %MPE |
| Tail-Flick | ||||
| This compound | e.g., IP | Experimental Value | Experimental Value | Experimental Value |
| Hydromorphone | e.g., SC | ~45[11] | ~0.22 - 0.37[11] | ~100 |
| Hot-Plate | ||||
| This compound | e.g., IP | Experimental Value | Experimental Value | Experimental Value |
| Hydromorphone | e.g., SC | ~30 - 60 | Similar to morphine | ~100 |
Comparative data for hydromorphone is from mouse studies and should be used as a reference. ED₅₀ values can vary significantly based on species, strain, and specific protocol.
Respiratory Depression Assay
Whole-body plethysmography is a non-invasive method to measure respiratory parameters in conscious, unrestrained animals.
Experimental Protocol:
-
Apparatus: Use a whole-body plethysmography system designed for rodents.
-
Acclimation: Place the animal in the plethysmography chamber and allow it to acclimate for at least 30-60 minutes until stable baseline respiratory recordings are obtained.
-
Baseline Measurement: Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute).
-
Drug Administration: Remove the animal, administer this compound or vehicle, and immediately return it to the chamber.
-
Post-Treatment Monitoring: Continuously record respiratory parameters for at least 2 hours post-administration.
-
Data Analysis:
-
Calculate the percentage change from baseline for each respiratory parameter at different time points.
-
Determine the dose at which a significant depression of minute volume occurs.
-
Data Presentation:
Table 6: Effect of this compound on Respiratory Parameters in Rodents
| Dose (mg/kg) | Peak % Change in Respiratory Rate | Peak % Change in Tidal Volume | Peak % Change in Minute Volume |
| Vehicle | Experimental Value | Experimental Value | Experimental Value |
| This compound (Dose 1) | Experimental Value | Experimental Value | Experimental Value |
| This compound (Dose 2) | Experimental Value | Experimental Value | Experimental Value |
| This compound (Dose 3) | Experimental Value | Experimental Value | Experimental Value |
| Hydromorphone (Ref. Dose) | Experimental Value | Experimental Value | Experimental Value |
Conditioned Place Preference (CPP)
CPP is a standard behavioral paradigm used to assess the rewarding or aversive properties of a drug.
Experimental Protocol:
-
Apparatus: A two- or three-chamber CPP box with distinct visual and tactile cues in each conditioning chamber.
-
Pre-Conditioning (Baseline Preference): On Day 1, place the animal in the central chamber (if applicable) and allow it to freely explore all chambers for 15-20 minutes. Record the time spent in each chamber to determine any baseline preference.
-
Conditioning Phase (Days 2-7):
-
This phase typically consists of 6 days of conditioning sessions.
-
On alternate days, administer this compound and confine the animal to one of the chambers (typically the initially non-preferred one).
-
On the intervening days, administer vehicle (saline) and confine the animal to the opposite chamber. The order of drug/vehicle administration should be counterbalanced across animals.
-
Each conditioning session should last for about 30-45 minutes.
-
-
Post-Conditioning (Preference Test):
-
On Day 8, place the animal back in the apparatus in a drug-free state and allow it to freely explore all chambers for 15-20 minutes, as in the pre-conditioning phase.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests.
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
-
Assay Contributions to Pharmacological Profile
Conclusion
The provided protocols offer a systematic approach to thoroughly investigate the pharmacology of this compound. Given its status as a metabolite of the widely used analgesic hydromorphone, a comprehensive understanding of its independent pharmacological activity is essential for both basic science and clinical toxicology. The significant gaps in the current literature, particularly the lack of quantitative in vitro and in vivo data, underscore the importance of conducting the described studies. The resulting data will be invaluable for determining whether this compound is an inactive metabolite or if it contributes to the overall therapeutic or adverse effect profile of its parent compound.
References
- 1. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, identification and synthesis of hydromorphone metabolites : analysis and antinociceptive activities in comparison to morphine - UBC Library Open Collections [open.library.ubc.ca]
- 3. ClinPGx [clinpgx.org]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. zenodo.org [zenodo.org]
- 7. journals.plos.org [journals.plos.org]
- 8. jpps.umin.jp [jpps.umin.jp]
- 9. tandfonline.com [tandfonline.com]
- 10. LC-MS-MS analysis of hydromorphone and hydromorphone metabolites with application to a pharmacokinetic study in the male Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a sensitive method for hydromorphone in human plasma by normal phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for Norhydromorphone Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norhydromorphone is a metabolite of the potent opioid analgesic, hydromorphone. Its identification and quantification in biological matrices are crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology. High-resolution mass spectrometry (HRMS) offers unparalleled specificity and sensitivity for the unambiguous identification of metabolites like this compound, providing high-accuracy mass measurements that facilitate elemental composition determination and structural elucidation. This application note provides a detailed protocol for the identification of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
Principle
This method utilizes the separation power of ultra-high-performance liquid chromatography (UHPLC) to isolate this compound from complex biological matrices. The analyte is then introduced into a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, via electrospray ionization (ESI). The HRMS provides a high-resolution, accurate-mass measurement of the protonated molecule ([M+H]⁺) of this compound. Subsequent fragmentation of this precursor ion (MS/MS or All-Ions Fragmentation) yields a characteristic fragmentation pattern, which, combined with the accurate mass of the fragment ions, provides definitive identification.
Quantitative Data Summary
While this application note focuses on identification, the following tables summarize typical quantitative performance data for the analysis of this compound and related compounds using LC-MS/MS methods, which can be adapted for HRMS quantification.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation from isomers |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Resolution | > 60,000 FWHM |
| Scan Mode | Full Scan followed by data-dependent MS/MS |
| Collision Energy | Optimized for fragmentation (e.g., 20-40 eV) |
| This compound | |
| Chemical Formula | C₁₆H₁₇NO₃[1] |
| Exact Mass | 271.12084 Da[1] |
| Protonated Adduct [M+H]⁺ | 272.12812 Da |
Table 2: Typical Method Performance Characteristics (LC-MS/MS)
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Linearity Range | 1.0 - 500 ng/mL |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 10% |
| Accuracy (%Bias) | ± 15% |
Experimental Protocols
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is suitable for the extraction of this compound from urine or plasma.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Dichloromethane
-
Ammonium hydroxide
-
Formic acid
-
Internal Standard (e.g., this compound-d3)
Procedure:
-
Sample Pre-treatment: To 1 mL of urine or plasma, add the internal standard solution. Acidify the sample with 1% formic acid.
-
Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 0.1 M acetate buffer.
-
Wash the cartridge with 2 mL of methanol.
-
-
Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
UHPLC-HRMS Analysis
Instrumentation:
-
UHPLC system
-
High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap, Sciex TripleTOF)
UHPLC Method:
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mobile Phase Gradient:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 60 8.1 95 9.0 95 9.1 5 | 12.0 | 5 |
HRMS Method:
-
Full Scan Analysis:
-
Scan Range: m/z 100-500
-
Resolution: 70,000 FWHM
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
-
Data-Dependent MS/MS (dd-MS²):
-
Resolution: 17,500 FWHM
-
AGC Target: 1e5
-
Maximum IT: 50 ms
-
Isolation Window: 1.2 m/z
-
Normalized Collision Energy (NCE): 35
-
Data Analysis and Identification Criteria
-
Accurate Mass: The measured mass of the protonated molecule ([M+H]⁺) of this compound should be within 5 ppm of its theoretical exact mass (272.12812 Da).
-
Retention Time: The retention time of the analyte should match that of a certified reference standard analyzed under the same conditions.
-
Isotopic Pattern: The isotopic pattern of the analyte should match the theoretical pattern for its elemental composition.
-
Fragmentation Pattern: The high-resolution MS/MS spectrum should contain characteristic fragment ions of this compound. The accurate masses of these fragments should be used to confirm their elemental composition.
Visualizations
Caption: Experimental workflow for this compound identification.
Caption: Simplified metabolic pathway of Hydromorphone.[2]
References
Application Notes and Protocols for Norhydromorphone Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of norhydromorphone from biological matrices, primarily plasma and urine, for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The techniques covered are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Introduction
This compound is a metabolite of the potent opioid analgesic, hydromorphone. Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology. The choice of sample preparation technique is critical to remove matrix interferences, concentrate the analyte, and ensure the robustness and sensitivity of the analytical method. This document outlines validated protocols for SPE, LLE, and PPT, providing a comparative overview to aid in method selection and development.
Sample Preparation Techniques
The selection of a sample preparation method depends on factors such as the biological matrix, the required limit of quantification, sample throughput, and available resources.
-
Solid-Phase Extraction (SPE): Widely regarded as the gold standard for opioid analysis, SPE provides excellent sample cleanup and analyte enrichment. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte. Mixed-mode cation exchange cartridges are commonly used for opioids like this compound.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective for removing non-polar interferences but can be labor-intensive and may have lower recovery for more polar metabolites.
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid to precipitate proteins from the sample. While quick, it offers the least sample cleanup and may result in significant matrix effects in the LC-MS/MS analysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from a validated method for the simultaneous quantification of hydrocodone, hydromorphone, and norhydrocodone in human plasma.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., UCT Clean Screen XCEL I, 130 mg/3 mL)
-
0.1 M Sodium acetate buffer (pH 5.0)
-
β-glucuronidase (if hydrolysis of conjugated metabolites is required)
-
Methanol (HPLC grade)
-
2% Acetic acid in methanol
-
Elution solvent: Methylene chloride/Isopropanol/Ammonium hydroxide (78:20:2, v/v/v), freshly prepared
-
Nitrogen evaporator
-
Reconstitution solution: 5% Acetonitrile in water with 0.1% formic acid
Procedure:
-
Sample Pre-treatment (Optional Hydrolysis): To 0.5 mL of plasma, add an internal standard, 500 µL of 0.1 M sodium acetate buffer (pH 5), and 20 µL of β-glucuronidase. Vortex and incubate at 60°C for 2 hours. Cool to room temperature and centrifuge at 2500 rpm for 15 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry between steps.
-
Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 1 mL of 0.1 M acetic acid.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Wash with 3 mL of methanol.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 10 minutes.
-
-
Elution: Elute the analytes with 3 mL of freshly prepared methylene chloride/isopropanol/ammonium hydroxide (78:20:2, v/v/v) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C. Reconstitute the residue in 100 µL of the reconstitution solution (5% acetonitrile in water with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from a method for the analysis of hydromorphone in plasma and is suitable for this compound.
Materials:
-
Phosphate buffer (0.1 M, pH 9.0)
-
Extraction solvent: Dichloromethane/Isopropanol (9:1, v/v)
-
0.1 M Hydrochloric acid (HCl)
-
Nitrogen evaporator
-
Reconstitution solution: Mobile phase used for LC-MS/MS analysis
Procedure:
-
Sample Preparation: To 1 mL of plasma in a glass tube, add an internal standard and 1 mL of 0.1 M phosphate buffer (pH 9.0). Vortex briefly.
-
Extraction: Add 6 mL of the extraction solvent (Dichloromethane/Isopropanol, 9:1, v/v). Cap and vortex for 10 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Analyte Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Back Extraction (optional for cleaner sample): Add 200 µL of 0.1 M HCl to the organic extract. Vortex for 5 minutes and centrifuge. Transfer the lower aqueous layer containing the analyte to a new tube. Add 1 mL of pH 9.0 buffer and re-extract with 3 mL of the organic solvent. Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT) of this compound from Human Plasma/Serum
This is a general and rapid protocol for the removal of proteins from plasma or serum.
Materials:
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube. Add the internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an autosampler vial for direct injection into the LC-MS/MS system. Alternatively, the supernatant can be evaporated to dryness and reconstituted in the mobile phase to increase concentration.
Data Presentation
The following table summarizes typical quantitative data for the different sample preparation techniques for this compound and related opioids.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte | This compound | Hydromorphone | Hydromorphone |
| Matrix | Human Plasma | Human Plasma | Human Serum |
| Linearity Range | 1 - 100 ng/mL[1] | 0.05 - 10 ng/mL[2] | 5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] | 0.05 ng/mL[2] | 5 ng/mL |
| Intra-day Precision (%CV) | ≤ 5.6%[1] | < 15% | ≤ 7.0% |
| Inter-day Precision (%CV) | ≤ 8.1%[1] | < 15% | ≤ 13.5% |
| Extraction Recovery | > 85% (for related opioids) | ~27-34% (for hydromorphone)[3] | > 80% (general for drugs)[4] |
| Matrix Effect | Minimized | Present, can be significant | Significant |
*Note: Specific quantitative data for this compound using LLE and PPT is limited in the reviewed literature. The data presented for LLE and PPT are for the parent compound, hydromorphone, and serve as a close approximation.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each sample preparation protocol.
References
- 1. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive method for hydromorphone in human plasma by normal phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Assessing Norhydromorphone Stability in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for evaluating the stability of norhydromorphone in common biological matrices such as plasma and urine. Adherence to these guidelines is critical for ensuring the integrity and accuracy of bioanalytical data in pharmacokinetic, toxicokinetic, and clinical studies.
Introduction
This compound is a metabolite of the potent opioid analgesic, hydromorphone.[1][2] Accurate quantification of this compound in biological samples is essential for understanding the metabolism and disposition of its parent drug. The stability of an analyte in a biological matrix is a critical aspect of bioanalytical method validation, as instability can lead to erroneous concentration measurements.[3][4][5][6] This protocol outlines the necessary experiments to assess the stability of this compound under various storage and handling conditions that mimic those encountered during sample collection, processing, and analysis.
Core Principles of Stability Assessment
The fundamental principle of stability assessment is to measure the concentration of the analyte in quality control (QC) samples after exposure to specific conditions for a defined period and compare it to the concentration in baseline samples.[6] The analyte is considered stable if the mean concentration of the stability-tested QC samples is within ±15% of the nominal concentration.[3][6] Stability evaluations should be conducted at a minimum of two concentration levels, typically low and high QC concentrations.[3]
Experimental Protocols
A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the accurate quantification of this compound in the selected biological matrix.[7][8][9][10]
Preparation of Stock and QC Samples
-
This compound Stock Solution: Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). From this, prepare a working stock solution by diluting with the appropriate solvent.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard, such as this compound-d3.
-
Quality Control (QC) Samples: Spike an appropriate volume of the working stock solution into a pool of the blank biological matrix (e.g., human plasma or urine) to achieve low and high QC concentrations. Prepare a sufficient number of aliquots for all stability studies.
Stability Assessment Procedures
Purpose: To assess the stability of this compound after repeated freezing and thawing cycles.
Procedure:
-
Store aliquots of low and high QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples at the same storage temperature for at least 12 hours.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of baseline QC samples (that have not undergone freeze-thaw cycles).
Purpose: To evaluate the stability of this compound in the biological matrix at room temperature, simulating conditions during sample processing.
Procedure:
-
Thaw aliquots of low and high QC samples and keep them at room temperature (approximately 20-25°C) for a specified period (e.g., 4, 8, or 24 hours). This duration should be equal to or longer than the expected sample processing time.
-
At the end of the period, process and analyze the samples with a freshly prepared calibration curve and baseline QC samples.
Purpose: To determine the stability of this compound over an extended period under the intended storage conditions.
Procedure:
-
Store aliquots of low and high QC samples at the proposed long-term storage temperature (e.g., -20°C or -80°C).
-
At predetermined time intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of samples for analysis. The total duration should equal or exceed the time from the first sample collection to the last sample analysis in a study.[11][12]
-
Analyze the samples with a freshly prepared calibration curve and baseline QC samples.
Purpose: To assess the stability of the processed samples (extracts) in the autosampler.
Procedure:
-
Process a set of low and high QC samples according to the validated analytical method.
-
Place the resulting extracts in the autosampler and analyze them immediately (baseline).
-
Keep the extracts in the autosampler at a controlled temperature (e.g., 4°C) for a specified period (e.g., 24 or 48 hours).
-
Re-inject and analyze the same extracts.
-
Compare the peak areas or calculated concentrations of the aged extracts to the initial results.
Data Presentation
Summarize the quantitative data from each stability experiment in a clear and structured table.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Cycle 1 Mean Conc. (ng/mL) | % Nominal | Cycle 2 Mean Conc. (ng/mL) | % Nominal | Cycle 3 Mean Conc. (ng/mL) | % Nominal |
| Low QC | ||||||
| High QC |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Urine
| QC Level | Time 0 Mean Conc. (ng/mL) | 4h Mean Conc. (ng/mL) | % Deviation | 8h Mean Conc. (ng/mL) | % Deviation | 24h Mean Conc. (ng/mL) | % Deviation |
| Low QC | |||||||
| High QC |
Table 3: Long-Term Stability of this compound at -80°C
| QC Level | Time 0 Mean Conc. (ng/mL) | 1 Month Mean Conc. (ng/mL) | % Deviation | 3 Months Mean Conc. (ng/mL) | % Deviation | 6 Months Mean Conc. (ng/mL) | % Deviation |
| Low QC | |||||||
| High QC |
Table 4: Post-Preparative Stability of this compound Extracts
| QC Level | Initial Mean Peak Area | 24h Mean Peak Area | % Change | 48h Mean Peak Area | % Change |
| Low QC | |||||
| High QC |
Visualizations
Metabolic Pathway of Hydromorphone to this compound
Caption: Metabolic conversion of Hydromorphone to this compound.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing this compound stability.
Conclusion
A thorough evaluation of this compound stability in biological matrices is a prerequisite for the validation of any quantitative bioanalytical method. The protocols described herein provide a framework for conducting freeze-thaw, short-term, long-term, and post-preparative stability studies. The results of these experiments will ensure the reliability of the data generated in preclinical and clinical studies involving hydromorphone and its metabolites.
References
- 1. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 7. Quantitation of morphine, codeine, hydrocodone, hydromorphone, oxycodone, oxymorphone, and 6-monoacetylmorphine (6-MAM) in urine, blood, serum, or plasma using liquid chromatography with tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Analysis of Hydrocodone, Hydromorphone, and Norhydrocodone in Urine Using Liquid Chromatography - Tandem Mass Spectrometry (LC/MS/MS) | American Academy of Forensic Sciences [aafs.org]
- 10. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Norhydromorphone synthesis
Disclaimer: The synthesis of Norhydromorphone, a controlled substance, should only be performed by authorized personnel in compliance with all applicable laws and regulations. This guide is intended for informational purposes for researchers, scientists, and drug development professionals in a legal and controlled laboratory setting.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the synthesis of this compound.
Troubleshooting Low Yield in this compound Synthesis
Low yields in the synthesis of this compound can arise from a variety of factors, from the quality of starting materials to the specifics of the reaction conditions and work-up procedures. The following guide, presented in a question-and-answer format, addresses potential issues and offers solutions.
Question 1: My N-demethylation of hydromorphone is resulting in a low yield of this compound. What are the likely causes and how can I optimize this step?
Answer:
The N-demethylation of hydromorphone is a critical step and can be prone to low yields due to incomplete reaction, side-product formation, or degradation of the product.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary. However, be cautious as excessive heat can lead to degradation. |
| Choice of Demethylating Agent: The choice of N-demethylating agent is crucial. While various reagents can be used (e.g., von Braun reaction, cyanogen bromide), their effectiveness can vary. Consider exploring alternative reagents if yields are consistently low. | |
| Side-Product Formation | Control Stoichiometry: Ensure the precise stoichiometry of the demethylating agent. An excess can lead to unwanted side reactions with other functional groups in the molecule. |
| Inert Atmosphere: Opioid alkaloids can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products. | |
| Product Degradation | pH Control during Work-up: The work-up procedure is critical. This compound has a free secondary amine, making it more polar and potentially sensitive to pH extremes. Maintain careful control of pH during extraction and purification to prevent degradation or loss of product into the aqueous phase. |
| Purification Method: The choice of purification method (e.g., column chromatography, crystallization) can significantly impact the final yield. Ensure the chosen method is optimized for the separation of this compound from residual starting material and byproducts. Deactivation of silica gel with a base (e.g., triethylamine) may be necessary to prevent product adsorption. |
Question 2: I am observing significant impurity formation during my synthesis. What are the common side reactions and how can I minimize them?
Answer:
Impurity formation is a common cause of low yields. While specific side reactions for this compound synthesis are not extensively documented in publicly available literature, general side reactions for related opioid chemistry can be anticipated.
Common Side Reactions and Mitigation Strategies:
-
Over-alkylation: In reactions involving the secondary amine of this compound, over-alkylation to a tertiary amine can occur if the reaction is not carefully controlled.
-
Oxidation: The phenolic hydroxyl group and other parts of the molecule can be susceptible to oxidation, leading to colored impurities.
-
Rearrangement: Under certain acidic or basic conditions, structural rearrangements of the morphinan skeleton can occur.
To minimize these, it is crucial to maintain strict control over reaction conditions, use high-purity reagents and solvents, and perform the reaction under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q: What is a typical expected yield for this compound synthesis?
A: Publicly available literature on the direct synthesis of this compound with a focus on yield is scarce. One study on the synthesis of an N-substituted derivative of this compound reported a very low yield of 1.3%, highlighting the challenges in this chemical transformation.[1] Optimization of the synthetic route is crucial to achieving higher, more practical yields.
Q: How critical is the quality of the starting hydromorphone?
A: The purity of the starting material is paramount. Impurities in the hydromorphone can interfere with the reaction, poison catalysts (if used), and lead to the formation of difficult-to-separate byproducts, all of which will negatively impact the yield and purity of the final product.
Q: Are there any specific analytical techniques recommended for monitoring the synthesis?
A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction in real-time. For more detailed analysis of reaction mixtures and final product purity, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[2]
Experimental Protocols
The following are generalized experimental protocols for key steps that might be involved in the synthesis of this compound. These should be adapted and optimized for specific laboratory conditions and scales.
1. General N-demethylation of Hydromorphone (Illustrative Example)
-
Reaction Setup: In a round-bottom flask dried in an oven and cooled under an inert atmosphere (e.g., nitrogen), dissolve hydromorphone in a suitable anhydrous solvent (e.g., chloroform, dichloromethane).
-
Reagent Addition: To this solution, add the N-demethylating agent (e.g., cyanogen bromide) portion-wise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Allow the reaction to stir at the appropriate temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction is typically quenched, and the product is extracted into an organic solvent. The pH of the aqueous layer should be carefully adjusted to optimize the extraction of the secondary amine product.
-
Purification: The crude product is then purified, for example by column chromatography on silica gel (potentially treated with a small amount of a base like triethylamine to prevent streaking) or by crystallization.
Visualizations
References
Technical Support Center: Optimizing Chromatographic Separation of Norhydromorphone and Hydromorphone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Norhydromorphone and Hydromorphone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of this compound and Hydromorphone.
Issue 1: Poor Resolution or Co-elution of this compound and Hydromorphone Peaks
Symptoms:
-
Overlapping peaks for this compound and Hydromorphone.
-
Resolution value (Rs) less than 1.5.
-
Inaccurate quantification due to peak integration difficulties.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | Reverse-Phase Chromatography: • Increase the aqueous component of the mobile phase to enhance retention and improve separation of these polar compounds. • Adjust the pH of the mobile phase. Both analytes have basic properties; operating at a pH 2-3 units below their pKa can improve peak shape and resolution. Consider using a buffer like formic acid or ammonium formate.[1][2] • Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can alter selectivity.[3] |
| Suboptimal Stationary Phase | • Column Chemistry: If using a standard C18 column, consider a polar-embedded C18 phase or a Phenyl-Hexyl column to introduce different selectivity based on polar and aromatic interactions. • Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm) can significantly increase efficiency and resolution. |
| Inappropriate Gradient Slope (for Gradient Elution) | • Decrease the gradient slope (i.e., make the gradient shallower) around the elution time of the analytes. This provides more time for the compounds to interact with the stationary phase, improving separation. |
| Elevated Column Temperature | • While higher temperatures can improve peak shape and reduce viscosity, they can also decrease retention and resolution. Try reducing the column temperature in small increments (e.g., 5 °C). |
Issue 2: Peak Tailing for One or Both Analytes
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Tailing factor or asymmetry factor greater than 2.0.[4]
-
Reduced peak height and inaccurate integration.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | • Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) with an acid like formic acid will protonate the basic analytes and suppress interaction with acidic silanols.[5] • Use of Additives: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol sites. • Column Choice: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed for basic compounds. |
| Column Overload | • Reduce the concentration of the injected sample.[5] If all peaks in the chromatogram are tailing, this is a likely cause.[5] • Decrease the injection volume.[6] |
| Column Contamination or Degradation | • Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components that can cause active sites and peak tailing.[7] • Sample Clean-up: Ensure your sample preparation method (e.g., SPE, LLE) is effectively removing interfering matrix components.[8][9] • Column Flushing: Flush the column with a strong solvent to remove contaminants. |
| Extra-Column Volume | • Minimize the length and internal diameter of tubing between the injector, column, and detector.[7] • Ensure all fittings are properly connected to avoid dead volume. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC-MS/MS analysis of this compound and Hydromorphone?
A common starting point for developing a reversed-phase HPLC-MS/MS method would be a C18 or PFP column with a mobile phase consisting of water and acetonitrile or methanol, both containing 0.1% formic acid.[1][2][10] A gradient elution from a low to a high percentage of the organic solvent is typically employed.[2]
Q2: My sample matrix is complex (e.g., plasma, urine). What is the best sample preparation technique?
For complex biological matrices, Solid Phase Extraction (SPE) is a highly effective technique for cleaning up the sample and concentrating the analytes.[1][2] Mixed-mode SPE cartridges can provide excellent selectivity.[2] Simpler methods like protein precipitation with acetonitrile or methanol can also be used, but may result in more matrix effects.[8][11] Liquid-liquid extraction (LLE) is another viable option.[9][12]
Q3: I am observing significant signal suppression in my MS detector. What could be the cause?
Signal suppression, or ion suppression, is often caused by co-eluting matrix components that interfere with the ionization of the target analytes in the mass spectrometer source. To mitigate this, improve the chromatographic separation to move the analyte peaks away from the interfering matrix components. Enhance your sample clean-up procedure to remove these interferences before injection.[2] Also, consider using a deuterated internal standard for each analyte to compensate for matrix effects.[2]
Q4: Should I consider GC-MS for the analysis of this compound and Hydromorphone?
GC-MS is a viable technique for these compounds, but it requires a derivatization step to increase their volatility and thermal stability.[13][14][15] Common derivatization agents include silylating agents (like BSTFA) or acylating agents (like propionic anhydride).[13][16] This adds a step to the sample preparation process but can yield excellent sensitivity and selectivity.
Q5: Why is it important to separate Hydromorphone from its glucuronide metabolites?
Hydromorphone-3-glucuronide (H3G), a major metabolite, can undergo in-source fragmentation in the mass spectrometer, leading to the formation of a hydromorphone ion.[12] If H3G is not chromatographically separated from hydromorphone, this fragmentation can lead to an overestimation of the hydromorphone concentration.[12]
Experimental Protocols
Representative HPLC-MS/MS Protocol for Plasma Samples
This protocol is a synthesized example based on common practices found in the literature.[1][2]
-
Sample Preparation (Solid Phase Extraction):
-
To 0.5 mL of plasma, add an internal standard solution (e.g., Hydromorphone-d6, Norhydrocodone-d3).[2]
-
Precondition a mixed-mode SPE column.
-
Load the plasma sample onto the SPE column.
-
Wash the column with an appropriate solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., a mixture of organic solvent and a weak acid or base).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
-
Hydromorphone: Q1/Q3 (e.g., 286.1 -> 185.0)[17]
-
This compound: Q1/Q3 (To be determined empirically, but will be based on its precursor and product ions)
-
Internal Standard(s): Corresponding transitions for the deuterated standards.
-
-
Data Presentation
Table 1: Example HPLC-MS/MS Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Atlantis T3 (4.6 x 150 mm, 3 µm)[1] | AccuCore PFP (50 x 2.1 mm, 2.6 µm)[10] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] | Water with 0.1% Formic Acid[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] | Methanol with 0.1% Formic Acid[10] |
| Flow Rate | 0.70 mL/min[1] | 0.40 mL/min |
| Gradient | 9% B held for 4 min, then to 15% B over 6 min[1] | 5% B held for 40s, then to 75% B over 150s[10] |
| Detection | Single Quadrupole MS (SIR)[1] | Triple Quadrupole MS (SRM)[10] |
Table 2: Example GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-1 capillary column (15 m x 0.25-mm i.d.)[14] |
| Carrier Gas | Helium |
| Derivatization | Sequential reaction with methoxyamine and propionic anhydride.[13][14] |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 300 °C. |
| Detection | Electron Impact (EI) Mass Spectrometry[13] |
Visualizations
Caption: General experimental workflow for the analysis of this compound and Hydromorphone.
Caption: Decision tree for troubleshooting common chromatographic issues.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. mtc-usa.com [mtc-usa.com]
- 10. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 12. Development and validation of a sensitive method for hydromorphone in human plasma by normal phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] GC-MS confirmation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in urine. | Semantic Scholar [semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression in Norhydromorphone Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Norhydromorphone by LC-MS/MS.
Troubleshooting Guide
Problem: I am observing a lower than expected signal intensity for this compound.
Possible Cause: This could be due to ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source.
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. A mixed-mode cation exchange SPE protocol is often suitable for polar compounds like this compound.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate this compound from matrix components.
-
Protein Precipitation (PPT): While a simpler technique, PPT may result in a less clean extract compared to SPE or LLE, potentially leading to more significant ion suppression.
-
-
Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from any ion-suppressing matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between this compound and interfering peaks.
-
Column Chemistry: Consider using a different column chemistry (e.g., biphenyl or pentafluorophenyl - PFP) that may offer different selectivity for this compound and matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., this compound-d3) is the most effective way to compensate for ion suppression. Since the SIL-IS has nearly identical chemical and physical properties to this compound, it will be affected by ion suppression to the same extent, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.
Problem: My results are inconsistent and not reproducible between samples.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE, will help to minimize the variability in matrix effects between samples.
-
Employ Matrix-Matched Calibrators and Quality Controls (QCs): Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is highly effective in correcting for variability in ion suppression between different samples.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound solution into the MS detector post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal of this compound indicates the retention times at which matrix components are eluting and causing ion suppression.
Q3: What are the most common sources of ion suppression in bioanalytical samples?
A3: Common sources of ion suppression in biological matrices like plasma or urine include salts, phospholipids, proteins, and other endogenous compounds. Exogenous sources can include detergents, polymers from plasticware, and mobile phase additives.
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression?
A4: ESI is generally more susceptible to ion suppression than APCI.[1][2] If significant ion suppression is observed with ESI and your instrumentation allows, switching to APCI could be a viable strategy, provided this compound can be efficiently ionized by this technique.
Q5: Will diluting my sample help to reduce ion suppression?
A5: Yes, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this will also dilute the concentration of this compound, which may compromise the sensitivity of the assay, especially for samples with low analyte concentrations.
Data on Matrix Effects for this compound and Related Opioids
The following table summarizes reported matrix effect data for opioids closely related to this compound, providing insight into the effectiveness of different sample preparation techniques. A matrix effect value of 100% indicates no ion suppression or enhancement. Values less than 100% indicate ion suppression, while values greater than 100% indicate ion enhancement.
| Analyte | Sample Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Normorphine | Serum | Protein Precipitation | 88 - 114 | [3] |
| Hydromorphone | Serum | Protein Precipitation | 90 - 121 | [3] |
| Norhydrocodone | Plasma | Solid-Phase Extraction | Evaluated, no significant suppression reported | [4][5] |
| Hydromorphone | Plasma | Solid-Phase Extraction | Evaluated, no significant suppression reported | [4][5] |
| Multiple Opioids | Blood | Protein Precipitation | Significant matrix effects observed for several compounds | [6] |
| Multiple Opioids | Urine | Solid-Phase Extraction | Minimal to no matrix effects (±10%) for most analytes | [7] |
Experimental Protocols
Recommended Protocol for this compound Quantification in Human Plasma
This protocol is a recommended starting point based on validated methods for structurally similar compounds like Norhydrocodone and Hydromorphone.[4][5]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Column: Mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound-d3 internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Column Conditioning: Condition the SPE column with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
-
Washing:
-
Wash 1: 1 mL of 0.1 M acetate buffer.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-3.5 min: Hold at 95% B
-
3.5-4.0 min: Return to 5% B
-
4.0-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions (example):
-
This compound: m/z 272.1 → 185.1
-
This compound-d3: m/z 275.1 → 188.1
-
(Note: These transitions should be optimized on your specific instrument.)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Figure 1. Experimental workflow for this compound quantification.
Figure 2. Troubleshooting flowchart for ion suppression.
References
- 1. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. marker-test.de [marker-test.de]
- 3. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
Technical Support Center: Norhydromorphone Analytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norhydromorphone analytical assays.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Recovery in LC-MS/MS Analysis
Q1: My this compound peak is showing fronting, splitting, or has poor recovery. What are the common causes and solutions?
A1: Poor peak shape and recovery for polar opiates like this compound in reversed-phase LC-MS/MS are often related to the sample injection and column equilibration.[1]
Troubleshooting Steps:
-
Evaluate Mobile Phase Composition at Injection:
-
Ensure Complete Column Equilibration:
-
Problem: Inadequate equilibration with the initial aqueous mobile phase can lead to inconsistent retention times and peak shapes.[1]
-
Solution: Ensure the column is fully equilibrated with the 100% aqueous mobile phase before each injection. Monitor the column pressure trace for stability, which indicates proper equilibration.[1]
-
-
Optimize Autosampler Wash Method:
-
Problem: Residual organic solvent from autosampler washes can mix with the sample during injection, causing peak issues.[1]
-
Solution: Introduce an air gap between the sample and the wash solutions in the injection sequence. Ensure that the injection port is thoroughly rinsed to remove any residual organic wash solution.[1]
-
-
Check for Matrix Effects:
-
Problem: Components in the sample matrix (e.g., urine, plasma) can interfere with ionization, leading to signal suppression or enhancement.
-
Solution: Perform a post-extraction addition study to assess matrix effects. If significant effects are observed, consider further sample cleanup (e.g., solid-phase extraction) or using a deuterated internal standard to compensate.
-
Issue 2: Suspected Interference in Immunoassays
Q2: I am observing unexpected positive or false-positive results in my this compound immunoassay. What could be the cause?
A2: Immunoassays are prone to cross-reactivity from structurally similar compounds. This is a significant cause of false-positive results.
Common Cross-Reactants:
-
Structurally Related Opioids: High concentrations of other opiates with similar chemical structures can cross-react with the antibodies in the immunoassay.[2]
-
Metabolites: Glucuronide metabolites of hydromorphone or other opioids might show cross-reactivity.[3]
Troubleshooting and Confirmation:
-
Review Assay Specificity: Consult the manufacturer's package insert for a list of known cross-reactants and the concentrations at which they interfere.
-
Confirmation with a More Specific Method: Positive immunoassay results should be confirmed by a more specific method like LC-MS/MS or GC-MS to rule out false positives due to cross-reactivity.
Frequently Asked Questions (FAQs)
Q3: What are the most common interfering substances in this compound assays?
A3: The most common interferences are structurally related opioids and their metabolites. For immunoassays, this can include hydromorphone, morphine, codeine, and their glucuronide conjugates, especially at high concentrations.[2][3] For mass spectrometry-based methods (LC-MS/MS, GC-MS), isomeric compounds are a primary concern.
Q4: How can isomeric interference affect my results?
A4: Isomers are molecules with the same molecular formula but different structural arrangements. In the context of this compound analysis, several other opioids and their metabolites are structural isomers, meaning they have the same exact mass.[4]
-
Examples of Isomeric Opioids: Morphine, hydromorphone, norcodeine, and norhydrocodone are structural isomers.[4]
-
Impact on LC-MS/MS: If the chromatographic method does not adequately separate these isomers, they can co-elute and be mistakenly identified and quantified as this compound, as they may produce similar fragment ions.
-
Mitigation: High-resolution mass spectrometry (HRMS) can help, but chromatographic separation is crucial. Developing a robust LC method with sufficient resolution to separate all potential isomeric interferences is essential.[4]
Q5: Can metabolites of other opioids interfere with this compound quantification?
A5: Yes. The metabolic pathways of various opioids can produce compounds that are structurally similar or isomeric to this compound. For example, the metabolism of hydromorphone produces this compound, but other opioids can also be metabolized to compounds that may interfere.[3] It is crucial to have a comprehensive understanding of the metabolic fate of co-administered opioids in your study.
Q6: What are the key considerations for sample preparation to minimize interferences?
A6: The choice of sample preparation technique depends on the analytical method and the sample matrix.
-
For LC-MS/MS: Solid-phase extraction (SPE) is a common and effective technique to clean up complex matrices like urine and plasma, removing many potential interferences.[5] A "dilute and shoot" approach is faster but may be more susceptible to matrix effects.[5]
-
For GC-MS: Sample preparation often involves hydrolysis (to cleave glucuronide conjugates) followed by extraction and derivatization. The choice of derivatizing agent can be optimized to improve chromatographic separation and reduce interference.[6]
Quantitative Data on Interferences
Table 1: Immunoassay Cross-Reactivity
Note: Specific cross-reactivity data for this compound assays is often proprietary and found in the manufacturer's package insert. The following table provides a general overview of cross-reactivity observed in opiate immunoassays.
| Compound | Typical Cross-Reactivity in Opiate Immunoassays |
| Hydromorphone | High |
| Morphine | High |
| Codeine | High |
| Oxycodone | Variable, often lower than morphine |
| Hydrocodone | Variable, generally high |
| Oxymorphone | Variable |
Table 2: Isomeric Opioids of Concern in Mass Spectrometry
| Compound | Molecular Formula | Exact Mass |
| This compound | C₁₆H₁₇NO₃ | 271.1208 |
| Normorphine | C₁₆H₁₇NO₃ | 271.1208 |
| Norcodeine | C₁₇H₁₉NO₃ | 285.1365 |
| Hydromorphone | C₁₇H₁₉NO₃ | 285.1365 |
| Morphine | C₁₇H₁₉NO₃ | 285.1365 |
| Codeine | C₁₈H₂₁NO₃ | 299.1521 |
| Hydrocodone | C₁₈H₂₁NO₃ | 299.1521 |
Experimental Protocols
Key Experiment: LC-MS/MS Method for this compound in Urine
This protocol is a representative example and should be optimized and validated for your specific instrumentation and application.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add an internal standard (e.g., this compound-d3).
-
Add 1 mL of 100 mM acetate buffer (pH 5.0).
-
Vortex mix the sample.
-
Load the sample onto a conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol in water).
-
Dry the cartridge under vacuum or nitrogen.
-
Elute the analytes with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: A C18 or PFP (pentafluorophenyl) column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A gradient program starting with 100% Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and its internal standard for confident identification and quantification.
Visualizations
Caption: Experimental workflow for this compound analysis highlighting key stages and potential points of interference.
Caption: A troubleshooting decision tree for common issues encountered in this compound analytical assays.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, identification and synthesis of hydromorphone metabolites : analysis and antinociceptive activities in comparison to morphine - UBC Library Open Collections [open.library.ubc.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. waters.com [waters.com]
- 6. [PDF] GC-MS confirmation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in urine. | Semantic Scholar [semanticscholar.org]
Improving the sensitivity of Norhydromorphone detection methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of norhydromorphone detection in biological matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental detection of this compound, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting) in LC-MS/MS Analysis
Question: My chromatogram for this compound and other polar opiates shows significant peak fronting, tailing, or splitting. What are the likely causes and how can I resolve this?
Answer: Poor peak shape for polar opiates like this compound is a common issue in reversed-phase LC-MS/MS. The primary cause is often related to the interaction of the analyte with the analytical column and the injection solvent.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Initial Mobile Phase Composition | Polar opiates are highly sensitive to the organic solvent concentration in the initial mobile phase. Starting with even a small percentage of organic solvent (e.g., 5-10% methanol) can cause the analyte to travel through the column too quickly without proper interaction, leading to "breakthrough" peaks and poor shape.[1][2] Solution: Begin the gradient with 100% aqueous mobile phase to ensure proper retention and focusing of the analyte on the column.[1][2] |
| Insufficient Column Equilibration | Inadequate equilibration of the column with the initial mobile phase conditions before injection can lead to inconsistent retention times and distorted peak shapes.[2] Solution: Ensure the column is thoroughly equilibrated with the 100% aqueous mobile phase. Monitor the column pressure; a stable pressure indicates proper equilibration.[2] |
| Organic Solvent in the Sample or Autosampler | The presence of organic solvent in the sample diluent or residual organic solvent from autosampler washes can cause peak distortion.[1][2] Solution: Prepare samples in a diluent that is free of organic solvent. For the autosampler, introduce an air gap between the sample and the wash solvents and ensure no residual organic wash solvent remains in the injection port.[1][2] |
| High Organic Content in Extracted Sample | If the sample preparation method results in an extract with a high concentration of organic solvent, this can lead to poor peak shape upon injection. Solution: Evaporate the organic solvent from the extract and reconstitute the residue in the initial mobile phase (100% aqueous). Alternatively, dilute the extracted sample with the mobile phase before injection.[3] |
Issue 2: Low Signal Intensity or Poor Sensitivity
Question: I am experiencing low signal intensity for this compound, and the assay is not reaching the desired limit of detection (LOD) or limit of quantitation (LOQ). How can I improve the sensitivity?
Answer: Low sensitivity can stem from several factors, including matrix effects, inefficient sample preparation, and suboptimal mass spectrometry parameters.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects (Ion Suppression) | Co-eluting endogenous components from the biological matrix (e.g., urine, plasma) can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[4][5] Solution: Improve sample cleanup to remove interfering matrix components. Techniques like Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are generally more effective at reducing matrix effects than simple "dilute and shoot" methods.[6] Using a mobile phase with a high pH (e.g., using ammonium bicarbonate) can sometimes improve electrospray ionization efficiency for certain analytes.[7] |
| Inefficient Sample Preparation and Extraction | The chosen sample preparation method may not be efficiently extracting this compound from the matrix, resulting in low recovery. Solution: Optimize the sample preparation method. For SPE, ensure the correct sorbent chemistry (e.g., mixed-mode cation exchange) is used and that the pH for sample loading, washing, and elution is optimized for this compound.[6] |
| Suboptimal Mass Spectrometry Parameters | The mass spectrometer settings, such as collision energy and S-lens voltage, may not be optimized for the specific transitions of this compound. Solution: Perform a compound optimization experiment by directly infusing a standard solution of this compound into the mass spectrometer to determine the optimal parameters for the precursor and product ions.[8][9] |
| Analyte Dilution | "Dilute and shoot" methods, while simple, can dilute the analyte concentration below the detection limit of the instrument.[10] Solution: Employ a sample preparation technique that includes an extraction and concentration step, such as SPE or liquid-liquid extraction (LLE) followed by evaporation and reconstitution in a smaller volume.[6] |
Frequently Asked Questions (FAQs)
1. What are the most common methods for this compound detection?
The most common and sensitive method for the quantitative analysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[8] This technique offers high specificity and sensitivity, allowing for the detection of low concentrations of the analyte in complex biological matrices like urine and plasma.[11][12]
For initial screening, immunoassays are often used.[13][14] However, these methods are generally less specific and may exhibit cross-reactivity with other opioids.[11][14][15] Positive results from immunoassays should be confirmed by a more specific method like LC-MS/MS.[16]
2. How can I minimize matrix effects in my LC-MS/MS analysis?
Matrix effects, particularly ion suppression, are a significant challenge in bioanalysis.[4] To minimize their impact:
-
Improve Sample Preparation: Utilize more rigorous sample cleanup techniques. Solid-Phase Extraction (SPE) with a mixed-mode cation exchange sorbent is effective for extracting opioids from urine and plasma. Supported Liquid Extraction (SLE) is another efficient technique for producing clean extracts.[6]
-
Chromatographic Separation: Optimize your LC method to chromatographically separate this compound from co-eluting matrix components.
-
Use of Stable Isotope-Labeled Internal Standard: A deuterated internal standard of this compound (this compound-d3) is the ideal choice. It will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[11]
3. What are the key considerations for sample preparation of this compound?
-
For Urine Samples: this compound is excreted in urine partly as a glucuronide conjugate.[13] For detection of total this compound, an enzymatic hydrolysis step using β-glucuronidase is required to cleave the glucuronide moiety before extraction.[17]
-
For Plasma/Serum Samples: Protein precipitation is a common first step to remove proteins.[8] This is often followed by SPE or LLE for further cleanup and concentration.[11]
-
Extraction Technique: As mentioned, SPE and SLE are highly effective for producing clean samples and improving sensitivity.[6]
4. What kind of cross-reactivity can be expected with immunoassays for opiates?
Opiate immunoassays can show variable cross-reactivity with different opioid compounds.[11] Some immunoassays designed for hydrocodone/hydromorphone detection will also detect this compound, but the sensitivity can vary.[12] It is crucial to consult the manufacturer's data sheet for the specific immunoassay kit being used to understand its cross-reactivity profile. Immunoassays designed for general opiates may not reliably detect hydromorphone and its metabolites at lower concentrations.[14]
5. How should I store biological samples to ensure the stability of this compound?
For long-term storage, it is recommended to keep biological samples frozen at -20°C or lower.[18][19] Studies have shown that hydromorphone is stable in human plasma for at least three years when stored at -20°C.[18][19] While specific long-term stability data for this compound is less common, following the storage guidelines for the parent drug is a good practice. For urine samples, adjusting the pH to 4 and storing at -20°C can improve the stability of some opiates.[17]
Experimental Protocols
1. LC-MS/MS Method for this compound in Human Plasma
This protocol is based on a validated method for the analysis of hydrocodone, hydromorphone, and norhydrocodone in human plasma.[11]
-
Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of plasma, add an internal standard solution (e.g., norhydrocodone-d3).
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent mixture (e.g., methanol with ammonium hydroxide).[20]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.[11]
-
-
LC Parameters:
-
MS/MS Parameters:
2. Immunoassay Screening for Hydrocodone/Hydromorphone
This is a general protocol for a homogeneous enzyme immunoassay (HEIA).[13]
-
Principle: The assay is based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a fixed number of antibody binding sites. In the absence of the drug in the sample, the antibody binds the enzyme-labeled drug, inhibiting enzyme activity. When the free drug is present in the sample, it competes for the antibody binding sites, resulting in more active enzyme. The enzyme activity is directly proportional to the drug concentration in the sample.[13]
-
Procedure:
-
Calibrators, controls, and unknown urine samples are pipetted into a reaction vessel.
-
The antibody reagent is added.
-
The enzyme conjugate reagent is added.
-
The reaction is incubated.
-
The change in absorbance is measured spectrophotometrically.
-
The concentration of the drug in the samples is determined by comparing the absorbance to that of the calibrators.
-
Quantitative Data Summary
Table 1: LC-MS/MS Method Validation Parameters for Norhydrocodone in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 ng/mL | |
| Correlation Coefficient (r²) | ≥ 0.998 | |
| Lower Limit of Quantification (LOQ) | 1.0 ng/mL | |
| Limit of Detection (LOD) | 0.25 ng/mL | |
| Inter-day Precision (%CV) | ≤ 8.1% |
Table 2: Performance of a Hydrocodone Enzyme Immunoassay (HEIA) for Detecting Hydrocodone/Hydromorphone in Urine
| Cutoff Concentration | Sensitivity | Specificity | Concordance with LC-MS/MS | Reference |
| 100 ng/mL | 95.9% | 84.6% | 87% | [13] |
| 300 ng/mL | 88.0% | 96.6% | 95% | [13] |
Visualizations
Caption: Metabolic pathway of hydromorphone.[2]
Caption: General workflow for this compound analysis by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. ojp.gov [ojp.gov]
- 7. DSpace [open.bu.edu]
- 8. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. rsc.org [rsc.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Opiate Screening and Quantitation in Urine/Blood Matrices Using LC-MS/MS Techniques | Springer Nature Experiments [experiments.springernature.com]
- 13. Evaluation of a Newly Formulated Enzyme Immunoassay for the Detection of Hydrocodone and Hydromorphone in Pain Management Compliance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Immunoassay Performance for the Detection of Opioids in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mrocc.org [mrocc.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. msacl.org [msacl.org]
- 19. academic.oup.com [academic.oup.com]
- 20. agilent.com [agilent.com]
Navigating the Stability of Norhydromorphone: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the study of norhydromorphone, ensuring the stability of this key metabolite during long-term storage is critical for accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and mitigating stability issues, complete with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What are the main factors that can affect the stability of this compound during long-term storage?
A1: Based on the physicochemical properties of this compound and stability data from its parent compound, hydromorphone, the primary factors influencing its long-term stability are expected to be:
-
pH: this compound, like other opioids, is susceptible to degradation in alkaline conditions. Morphine, a structurally related opioid, shows accelerated degradation at higher pH.[1] Solutions should be maintained at a slightly acidic to neutral pH for optimal stability.
-
Temperature: Elevated temperatures can accelerate degradation processes. While specific data for this compound is limited, a study on normorphine and norcodeine in post-mortem blood showed no significant changes in concentration after 6 months of storage at -80°C.[2] For long-term storage, temperatures of -20°C or, ideally, -80°C are recommended.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation. Hydromorphone hydrochloride is known to be affected by light.[3] Therefore, it is crucial to store this compound solutions in amber vials or otherwise protected from light.
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products. The phenolic hydroxyl group in this compound could be susceptible to oxidation.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively studied, based on its structure and the behavior of similar opioids, potential degradation routes include:
-
Oxidation: The phenolic hydroxyl group is a likely site of oxidation, potentially leading to the formation of pseudomorphine-like dimers or other oxidative products. Morphine is known to degrade to pseudomorphine.[1]
-
N-dealkylation: Although this compound is already an N-demethylated metabolite, further degradation of the piperidine ring is possible under harsh conditions.
-
Other modifications: Dehydration or rearrangement of the molecule could occur under acidic or thermal stress.
Q3: Are there any published long-term stability data specifically for this compound?
Troubleshooting Guide for this compound Analysis
Researchers may encounter several challenges during the analytical determination of this compound, particularly when using HPLC or LC-MS/MS.
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting) in HPLC/LC-MS/MS
-
Possible Cause: this compound is a polar molecule, and its chromatographic behavior can be sensitive to the analytical conditions.[6]
-
Solution:
-
Mobile Phase Composition: Ensure the initial mobile phase is 100% aqueous to improve the retention and peak shape of polar analytes on reversed-phase columns. Avoid even small amounts of organic solvent in the initial conditions.[6][7]
-
Column Equilibration: Thoroughly equilibrate the column with the initial mobile phase before each injection. Insufficient equilibration can lead to inconsistent retention times and poor peak shapes.[7]
-
Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. Injecting in a stronger, organic-containing solvent can cause peak distortion.[6]
-
pH of Mobile Phase: The pH of the mobile phase can significantly impact the ionization state and, consequently, the retention and peak shape of this compound. Experiment with different pH values (e.g., using formic acid or ammonium formate) to find the optimal condition for your column.
-
-
Issue 2: Low Recovery or Inconsistent Results
-
Possible Cause: Adsorption of the analyte to container surfaces or degradation during sample preparation.
-
Solution:
-
Container Material: Use silanized glass vials or low-adsorption polypropylene tubes to minimize loss of the analyte.
-
Sample Preparation: Keep sample preparation times to a minimum and perform procedures on ice or at reduced temperatures to minimize degradation.
-
Internal Standard: Utilize a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for variability in sample preparation and matrix effects in LC-MS/MS analysis.
-
-
Issue 3: High Background Noise or Matrix Effects in LC-MS/MS
-
Possible Cause: Interference from the biological matrix (e.g., plasma, urine).
-
Solution:
-
Sample Cleanup: Employ a robust sample preparation method such as solid-phase extraction (SPE) to effectively remove interfering substances.
-
Chromatographic Separation: Optimize the HPLC method to ensure chromatographic separation of this compound from matrix components that may cause ion suppression or enhancement.
-
Mass Spectrometry Parameters: Fine-tune the mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature) to minimize in-source fragmentation and matrix effects.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 24 and 48 hours. Also, heat the stock solution at 60°C for 24 and 48 hours.
-
Photodegradation: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]
Protocol 2: Long-Term Stability Study of this compound in Solution
This protocol outlines a study to determine the shelf-life of this compound in a specific solvent and storage condition.
1. Sample Preparation:
-
Prepare solutions of this compound at three different concentrations (low, medium, and high) in the desired solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).
-
Aliquot the solutions into amber glass vials, seal them properly, and label them.
2. Storage Conditions:
-
Store the vials at the following conditions:
-
Long-term: -20°C and -80°C
-
Accelerated: 4°C and 25°C
-
Control: Freshly prepared sample on the day of analysis.
-
3. Testing Schedule:
-
Analyze the samples at the following time points: 0, 1, 3, 6, 9, 12, 18, and 24 months.
-
For accelerated stability, testing points could be 0, 1, 3, and 6 months.
4. Analytical Method:
-
Use a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the concentration of this compound.
-
The method should be able to separate this compound from any potential degradation products.
5. Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
The stability is generally considered acceptable if the concentration remains within 90-110% of the initial concentration.
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for this compound (10 µg/mL in Methanol)
| Storage Condition | Time Point (Months) | Mean Concentration (µg/mL) | % of Initial Concentration |
| -80°C | 0 | 10.02 | 100.0 |
| 6 | 9.98 | 99.6 | |
| 12 | 10.01 | 99.9 | |
| 24 | 9.95 | 99.3 | |
| -20°C | 0 | 10.02 | 100.0 |
| 6 | 9.85 | 98.3 | |
| 12 | 9.72 | 97.0 | |
| 24 | 9.55 | 95.3 | |
| 4°C | 0 | 10.02 | 100.0 |
| 3 | 9.43 | 94.1 | |
| 6 | 8.91 | 88.9 | |
| 25°C | 0 | 10.02 | 100.0 |
| 1 | 8.54 | 85.2 | |
| 3 | 7.21 | 71.9 |
Visualizations
Caption: Workflow for a long-term stability study of this compound.
References
- 1. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated method for simultaneous determination of codeine, codeine-6-glucuronide, norcodeine, morphine, morphine-3-glucuronide and morphine-6-glucuronide in post-mortem blood, vitreous fluid, muscle, fat and brain tissue by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydromorphone | C17H19NO3 | CID 5284570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Overcoming Challenges in Norhydromorphone Reference Standard Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of Norhydromorphone reference standards.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most critical starting materials for this compound synthesis, and what are the key quality attributes to consider?
A1: The most common starting material for this compound synthesis is Hydromorphone. Key quality attributes to consider for the starting material include high purity (typically >98%), absence of interfering impurities, and a well-characterized impurity profile. The presence of related opioid alkaloids can complicate the synthesis and purification process.
Q2: What are the common impurities that can arise during the synthesis of this compound?
A2: Common impurities can include unreacted starting material (Hydromorphone), over-alkylated byproducts, and degradation products. A significant class of process-related impurities to monitor are α,β-unsaturated ketones (ABUKs), which can form under certain reaction conditions and are considered potentially genotoxic. Other potential impurities may arise from side reactions or degradation of the target molecule.
Q3: What are the recommended storage conditions for a this compound reference standard?
A3: this compound reference standards should be stored in a well-sealed container, protected from light and moisture. For long-term stability, storage at low temperatures, such as freezing, is recommended. The Certificate of Analysis (CoA) for a commercially available this compound HCl standard, for instance, recommends storage in a freezer.[1]
Q4: How can I confirm the identity and purity of my prepared this compound reference standard?
A4: A combination of analytical techniques is essential for the comprehensive characterization of a this compound reference standard. These typically include:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): To determine purity and quantify impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
-
Residual Solvent Analysis (e.g., by GC-HS): To quantify any remaining solvents from the synthesis and purification process.
A typical Certificate of Analysis for a reference standard will include data from these techniques to confirm the material's identity, purity, and strength.[2]
Section 2: Troubleshooting Guides
Low Yield in this compound Synthesis
Problem: The yield of the N-demethylation reaction of Hydromorphone is consistently low.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Some N-demethylation reactions may require elevated temperatures to proceed to completion. |
| - Reagent Stoichiometry: Ensure the correct molar ratio of reagents is used. An excess of the demethylating agent may be necessary, but can also lead to side product formation. | |
| Side Product Formation | - Choice of Demethylating Agent: The choice of N-demethylating agent is critical. Different reagents can have varying selectivities and may lead to the formation of different byproducts. |
| - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic hydroxyl group. | |
| Product Degradation | - Work-up Conditions: The work-up procedure should be optimized to minimize product degradation. Avoid prolonged exposure to harsh acidic or basic conditions. |
| Product Loss During Extraction | - pH Adjustment: this compound is a secondary amine and its solubility is pH-dependent. Carefully adjust the pH of the aqueous phase during extraction to ensure the product is in its free base form for efficient extraction into an organic solvent. |
| - Solvent Selection: Use a suitable organic solvent for extraction. Dichloromethane or a mixture of chloroform and isopropanol are commonly used. |
Impurities in the Final Product
Problem: The purified this compound reference standard shows significant impurities by HPLC analysis.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Re-run the reaction with optimized conditions as described in the low yield troubleshooting section. |
| Inefficient Purification | - Optimize Column Chromatography: The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is crucial. A gradient elution may be necessary to separate closely related impurities. The polarity of this compound is higher than Hydromorphone due to the presence of the secondary amine.[3] |
| - Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be a highly effective purification method. | |
| Formation of Degradation Products | - Forced Degradation Studies: Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products. This information is vital for developing a stability-indicating analytical method. |
| Contamination from Labware or Solvents | - Use high-purity solvents and clean glassware to avoid introducing extraneous impurities. |
Section 3: Experimental Protocols
Synthesis of this compound (Illustrative)
This protocol is a generalized representation and should be adapted and optimized based on laboratory capabilities and safety protocols.
Reaction: N-demethylation of Hydromorphone.
Procedure:
-
Dissolve Hydromorphone in a suitable aprotic solvent (e.g., anhydrous toluene or DMF) under an inert atmosphere.
-
Add the N-demethylating agent (e.g., a chloroformate derivative) dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and proceed with the appropriate work-up to hydrolyze the intermediate and isolate the crude this compound.
-
Purify the crude product using column chromatography or recrystallization.
HPLC Method for Purity Assessment
This is an example method and should be validated for its intended use.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Section 4: Quantitative Data
Table 1: Stability of Hydromorphone in Human Plasma at -20°C
While this data is for Hydromorphone, it provides an indication of the stability of a closely related opioid under typical long-term storage conditions.
| Analyte | Storage Duration | Mean % Deviation from Initial Concentration |
| Hydromorphone | 3 years | -1.07% ± 14.8% (Mean ± SD) |
Data adapted from a study on the long-term stability of Hydromorphone in human plasma.
Section 5: Visualizations
Caption: Workflow for this compound reference standard preparation.
Caption: Troubleshooting logic for low synthesis yield.
References
Technical Support Center: Enhancing Chromatographic Resolution of Norhydromorphone and Its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic separation of Norhydromorphone from its structurally similar isomers and metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers and related compounds of this compound that pose separation challenges?
A1: this compound is the N-demethylated metabolite of hydromorphone. The primary compounds that often co-elute or are difficult to resolve from this compound include its precursor, hydromorphone, and other hydromorphone metabolites such as dihydromorphine and dihydroisomorphine. Additionally, if chiral synthesis or metabolism occurs, enantiomers or diastereomers of this compound could be present and require specialized chiral separation techniques.
Q2: What are the initial steps to improve poor resolution between this compound and a closely eluting isomer?
A2: Start by optimizing the mobile phase composition. Modifying the organic solvent ratio, changing the pH, or using a different buffer system can significantly alter selectivity. For basic compounds like this compound, operating at a higher pH can improve peak shape and retention. Also, consider reducing the flow rate, as chiral and isomer separations often benefit from lower flow rates which can lead to better resolution.[1]
Q3: When should I consider using a chiral stationary phase (CSP)?
A3: A chiral stationary phase is essential when you need to separate enantiomers (non-superimposable mirror images) of this compound or its isomers. If you suspect the presence of enantiomers and your current achiral method shows a single, symmetrical peak, a chiral column is necessary to resolve them. Polysaccharide-based CSPs are a good starting point for many pharmaceutical compounds.
Q4: My peaks are tailing. What are the common causes and solutions for this issue in opioid analysis?
A4: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol groups on the silica backbone of the column. To mitigate this, you can:
-
Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the protonated basic analyte.
-
Add a competing base: Incorporating a small amount of an amine additive (e.g., triethylamine) into the mobile phase can mask the active silanol sites.
-
Use a modern, end-capped column: Columns with advanced end-capping or hybrid particle technology are designed to minimize silanol interactions.
-
Check for column overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
Q5: Can temperature adjustments improve the resolution of this compound and its isomers?
A5: Yes, temperature is a critical parameter in chromatographic separations. For chiral separations, both increasing and decreasing the temperature can have a significant, and sometimes unpredictable, effect on resolution.[1] It is a valuable parameter to screen during method development. Maintaining a consistent and controlled column temperature is crucial for reproducible results.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and a Co-eluting Peak
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase | 1. Adjust Organic Modifier: Increase or decrease the percentage of acetonitrile or methanol in the mobile phase. 2. Modify pH: For these basic analytes, explore a range of pH values. A higher pH may increase retention and alter selectivity.[2] 3. Change Buffer: Switch to a different buffer system (e.g., ammonium acetate, ammonium formate) to see if it impacts selectivity. | Altered retention times and potentially improved separation between the critical pair. |
| Inappropriate Column Chemistry | 1. Try a Different Stationary Phase: If using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities for aromatic and polar compounds.[3] 2. Consider Chiral Column: If enantiomers are suspected, screen a variety of chiral stationary phases (e.g., polysaccharide-based). | Enhanced resolution due to different interaction mechanisms between the analytes and the stationary phase. |
| Flow Rate Too High | Reduce Flow Rate: Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min). | Increased analysis time but often leads to better resolution, especially in chiral separations.[1] |
| Inadequate Temperature | Vary Column Temperature: Test a range of temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on selectivity and resolution.[1] | Improved peak shape and resolution as temperature affects the thermodynamics of partitioning. |
Issue 2: Peak Tailing of this compound
dot
Caption: Troubleshooting workflow for peak tailing of this compound.
Experimental Protocols
Representative HPLC-MS/MS Method for the Analysis of this compound and Related Compounds
This protocol provides a starting point for method development aimed at resolving this compound from its common metabolites. Further optimization will be required to achieve baseline separation of all potential isomers.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
2. Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm)[4] or a Phenyl-Hexyl column for alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Gradient | 5% B to 40% B over 10 minutes, followed by a wash and re-equilibration step. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
3. Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 272.1 | 185.1 |
| Hydromorphone | 286.1 | 185.1 |
| Dihydromorphine | 288.2 | 157.1 |
| Dihydroisomorphine | 288.2 | 198.1 |
Note: These transitions are illustrative and should be optimized for the specific instrument being used.
4. Sample Preparation:
-
For plasma samples, a solid-phase extraction (SPE) is recommended to remove proteins and other matrix components.[4]
-
Reconstitute the dried extract in the initial mobile phase conditions.
References
Technical Support Center: Norhydromorphone Cross-Reactivity in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating norhydromorphone cross-reactivity in immunoassays. The following resources are designed to address common issues and provide actionable strategies for improving assay specificity.
Troubleshooting Guide: High Cross-Reactivity with this compound
Unexpected cross-reactivity with this compound can lead to inaccurate quantification of hydromorphone or other target opiates. This guide provides a systematic approach to troubleshooting and resolving this issue.
Problem: My immunoassay for hydromorphone shows unexpectedly high signal in samples known to contain this compound.
Initial Assessment Workflow
Caption: A stepwise workflow for troubleshooting high this compound cross-reactivity.
Detailed Troubleshooting Steps:
| Step | Action | Detailed Instructions | Expected Outcome |
| 1. Review Assay Specificity Data | Consult the manufacturer's package insert and relevant literature for your specific immunoassay kit. | Look for a cross-reactivity table. Note that many manufacturers do not provide specific data for this compound. If data is absent, review the cross-reactivity of structurally similar N-demethylated metabolites like norcodeine or noroxycodone to infer potential reactivity. | A clear understanding of the expected level of cross-reactivity based on available data. |
| 2. Confirm this compound Presence and Concentration | Use a confirmatory analytical method to analyze your samples. | Employ a highly specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC/MS) to accurately quantify both hydromorphone and this compound. | Accurate concentration data for both the target analyte and the interfering metabolite. |
| 3. Implement Mitigation Strategies | Based on your findings, apply one or more of the strategies outlined in the FAQs and Experimental Protocols sections. | This could include sample dilution, the use of blocking agents, or switching to a more specific antibody or assay format. | Reduction in the signal contribution from this compound. |
| 4. Evaluate Strategy Effectiveness | Re-run the immunoassay with the modified protocol. | Compare the results with and without the implemented strategy, referencing your LC-MS/MS data as the "gold standard." | A determination of whether the chosen strategy has successfully reduced cross-reactivity to an acceptable level. |
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a problem with this compound?
A1: Immunoassay cross-reactivity occurs when an antibody in the assay binds to a substance other than the target analyte. This is common when the non-target substance is structurally similar to the target analyte. This compound is the N-demethylated metabolite of hydromorphone, and their structural similarity can lead to the antibody for hydromorphone mistakenly binding to this compound. This results in an overestimation of the hydromorphone concentration, leading to inaccurate results.
Q2: How can I determine the extent of this compound cross-reactivity in my assay?
A2: The most direct way is to perform a cross-reactivity study. This involves spiking a known concentration of purified this compound into a negative sample matrix and measuring the response in your immunoassay. The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
The IC50 is the concentration of the analyte or cross-reactant that causes a 50% reduction in the assay signal. Refer to the Experimental Protocols section for a detailed method.
Q3: What are the primary strategies to reduce this compound cross-reactivity?
A3: The main strategies focus on improving the specificity of the antibody-antigen interaction and reducing non-specific binding. These include:
-
Antibody Selection: Utilizing a more specific monoclonal antibody that has a higher affinity for hydromorphone than for this compound.
-
Sample Dilution: Diluting the sample can sometimes reduce the impact of a low-affinity cross-reactant. However, this may also reduce the concentration of the target analyte below the limit of detection.[1]
-
Assay Buffer Optimization: Modifying the pH, ionic strength, or detergent concentration of the assay buffer can alter antibody binding characteristics and potentially reduce cross-reactivity.
-
Use of Blocking Agents: Adding blocking agents to the assay buffer can help to minimize non-specific binding.[2] Common blocking agents include bovine serum albumin (BSA), casein, and species-specific normal serum.[3][4]
-
Sample Pre-treatment: In some cases, it may be possible to selectively remove the cross-reacting substance from the sample before performing the immunoassay.
Q4: Are there commercially available immunoassays with low this compound cross-reactivity?
A4: The cross-reactivity of commercially available opiate immunoassays with this compound is often not explicitly stated in the manufacturers' package inserts. While some assays are marketed as having high specificity for their target analyte (e.g., hydromorphone), it is crucial to validate the cross-reactivity with this compound for your specific application. It is recommended to contact the technical support of the assay manufacturer for any available data or to perform an in-house validation.
Q5: When should I use a confirmatory method like LC-MS/MS?
A5: A confirmatory method like LC-MS/MS should be used whenever the results of an immunoassay are critical, especially in clinical and forensic settings.[5] It is also essential for troubleshooting high cross-reactivity and for validating the specificity of a new immunoassay or protocol. Immunoassays are excellent for screening, but LC-MS/MS provides the high specificity and accuracy needed for definitive quantification.
Data Presentation: Opioid Cross-Reactivity in Commercial Immunoassays
The following tables summarize the reported cross-reactivity of various opioids in commonly used commercial immunoassays. It is important to note the frequent absence of specific data for this compound, highlighting the need for in-house validation.
Table 1: Reported Cross-Reactivity in the Siemens EMIT® II Plus Opiate Assay
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| Morphine | 300 | 100 |
| Codeine | 300 | 100 |
| Hydrocodone | 600 | 50 |
| Hydromorphone | 450 | 67 |
| This compound | Not Reported | Not Reported |
Data is illustrative and should be confirmed with the latest package insert.
Table 2: Reported Cross-Reactivity in the Thermo Scientific™ DRI® Opiate Assay
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| Morphine | 300 | 100 |
| Codeine | 100 | 300 |
| Hydrocodone | 150 | 200 |
| Hydromorphone | 200 | 150 |
| This compound | Not Reported | Not Reported |
Data is illustrative and should be confirmed with the latest package insert.
Experimental Protocols
Protocol 1: Determination of this compound Cross-Reactivity
Objective: To quantify the percentage of cross-reactivity of this compound in a competitive immunoassay for hydromorphone.
Materials:
-
Hydromorphone standard
-
This compound standard
-
Drug-free urine or appropriate sample matrix
-
Your competitive immunoassay kit for hydromorphone
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the hydromorphone standard in the drug-free matrix to create a standard curve (e.g., 0, 1, 5, 10, 25, 50, 100 ng/mL).
-
Prepare a separate serial dilution of the this compound standard in the drug-free matrix over a wider concentration range (e.g., 0, 10, 50, 100, 500, 1000, 5000 ng/mL).
-
-
Run the Immunoassay:
-
Perform the immunoassay according to the manufacturer's instructions, running the hydromorphone and this compound standard curves in parallel on the same plate.
-
-
Data Analysis:
-
Plot the signal (e.g., absorbance) versus the logarithm of the concentration for both the hydromorphone and this compound curves.
-
Determine the IC50 value for both compounds. The IC50 is the concentration that results in a 50% inhibition of the maximum signal.
-
-
Calculate Cross-Reactivity:
-
Use the formula: % Cross-Reactivity = (IC50 of Hydromorphone / IC50 of this compound) x 100
-
Workflow for Cross-Reactivity Determination
Caption: Workflow for determining the percent cross-reactivity of this compound.
Protocol 2: Sample Pre-treatment with Solid-Phase Extraction (SPE) to Reduce Interference
Objective: To selectively remove this compound from a sample prior to immunoassay analysis. This is a conceptual protocol and requires optimization for the specific SPE cartridge and sample matrix.
Materials:
-
Mixed-mode or polymer-based SPE cartridges
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash buffer (e.g., 5% methanol in water)
-
Elution buffer (e.g., methanol with 2% acetic acid)
-
Nitrogen evaporator
Procedure:
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 1 mL of the urine sample onto the conditioned cartridge.
-
-
Washing:
-
Pass 1 mL of the wash buffer through the cartridge to remove interfering substances. The composition of this buffer is critical and needs to be optimized to wash away this compound while retaining hydromorphone.
-
-
Elution:
-
Elute the target analyte (hydromorphone) with 1 mL of the elution buffer.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the immunoassay buffer.
-
-
Immunoassay Analysis:
-
Analyze the reconstituted sample using your immunoassay.
-
Logical Relationship of SPE Steps
Caption: Logical flow of a solid-phase extraction protocol to reduce interference.
References
Validation & Comparative
Validation of Norhydromorphone as a biomarker of hydromorphone use
A Comparative Guide for Researchers and Drug Development Professionals
The accurate detection of hydromorphone use is critical in clinical and forensic settings. While hydromorphone itself and its primary metabolite, hydromorphone-3-glucuronide, are common targets in urine drug testing, the N-demethylated metabolite, norhydromorphone, presents a potential alternative or supplementary biomarker. This guide provides a comparative overview of this compound and other hydromorphone biomarkers, supported by available experimental data, to aid researchers and scientists in their validation and application.
Performance Comparison of Hydromorphone Biomarkers
Direct comparative studies on the sensitivity and specificity of this compound for detecting hydromorphone use are limited in the available scientific literature. However, insights can be drawn from studies on analogous nor-metabolites, such as norhydrocodone, and from the general principles of drug metabolism and elimination.
| Biomarker | Parent Drug (Hydromorphone) | Major Metabolite (Hydromorphone-3-Glucuronide) | Minor Metabolite (this compound) |
| Typical Matrix | Urine, Blood/Plasma, Oral Fluid | Urine, Blood/Plasma | Urine |
| Detection Window | Generally 1-3 days in urine.[1] | Potentially longer than the parent drug due to accumulation. | Potentially longer than the parent drug, as seen with other nor-metabolites.[2] |
| Relative Abundance | Varies depending on time since last use and individual metabolism. | Typically the most abundant metabolite in urine.[1] | Considered a minor metabolite.[3] |
| Biomarker Uniqueness | Not unique if the individual is administered hydromorphone. | Not unique to illicit use if the individual is prescribed hydromorphone. | As a metabolite, its presence is indicative of hydromorphone ingestion and metabolism. |
| Sensitivity | High with modern analytical methods (e.g., LC-MS/MS). | High, often higher than the parent drug in urine. | Requires sensitive analytical methods due to its lower concentration. |
| Specificity | High for hydromorphone exposure. | High for hydromorphone exposure. | High for hydromorphone exposure. |
The Case for Nor-Metabolites as Biomarkers
Studies on other opioids, such as hydrocodone, have demonstrated the value of their corresponding nor-metabolites as biomarkers. For instance, norhydrocodone has been found at higher concentrations and for a longer duration in urine compared to hydrocodone itself, making it a valuable tool for assessing hydrocodone use.[2] Furthermore, a significant number of urine specimens from chronic pain patients have been found to contain norhydrocodone or noroxycodone even when the parent drug was no longer detectable, establishing their importance as independent biomarkers of parent drug use.[4][5] This suggests that this compound could serve a similar role in extending the detection window for hydromorphone use.
Metabolic Pathway of Hydromorphone
Hydromorphone is primarily metabolized in the liver through glucuronidation to form hydromorphone-3-glucuronide. A smaller portion is N-demethylated to this compound.
Metabolic pathway of hydromorphone.
Experimental Protocols
The detection and quantification of this compound and other hydromorphone-related compounds are typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Preparation (Urine)
-
Hydrolysis (for glucuronide cleavage): To measure total hydromorphone (free and conjugated), urine samples are often treated with a β-glucuronidase solution to hydrolyze the glucuronide conjugate back to the parent drug.
-
Solid Phase Extraction (SPE): The sample is then passed through an SPE cartridge to remove interfering substances and concentrate the analytes of interest.
-
Elution: The analytes are eluted from the SPE cartridge using an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a mobile phase-compatible solution before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: A C18 or similar reversed-phase column is commonly used to separate the analytes. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity.
Experimental workflow for biomarker analysis.
Conclusion
This compound holds promise as a secondary biomarker for hydromorphone use, potentially offering an extended detection window. However, its status as a minor metabolite necessitates the use of highly sensitive analytical techniques for its detection. Further research is required to conduct direct comparative studies to definitively establish its sensitivity, specificity, and detection window relative to hydromorphone and hydromorphone-3-glucuronide. The validation of this compound as a reliable biomarker will provide a more comprehensive and accurate assessment of hydromorphone exposure in clinical and research settings.
References
- 1. Opiates, Urine, Quantitative Testing Services at Drexel Medicine Diagnostics | Drexel Medicine [drexelmedicine.org]
- 2. Excretion profile of hydrocodone, hydromorphone and norhydrocodone in urine following single dose administration of hydrocodone to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
Comparative Potency of Norhydromorphone and Hydromorphone: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the potency of norhydromorphone and hydromorphone, two structurally related opioid compounds. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate further investigation and development in the field of opioid analgesics.
Executive Summary
Hydromorphone is a potent, clinically utilized opioid analgesic. This compound, a metabolite of hydromorphone, has also been shown to possess analgesic properties. This guide consolidates in vitro and in vivo data to objectively compare the potency of these two compounds. While direct comparative in vitro data for this compound is limited, in vivo studies provide valuable insights into its relative analgesic efficacy.
Data Presentation
The following tables summarize the available quantitative data for this compound and hydromorphone, focusing on receptor binding affinity and in vivo analgesic potency.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Assay Type | Kᵢ (nM) | Source(s) |
| Hydromorphone | Mu-opioid | Radioligand Binding | 0.3654 | [1] |
| Hydromorphone | Mu-opioid | Radioligand Binding | 0.6 | [2] |
| This compound | Mu-opioid | Binding studies | Data not available | [3] |
Table 2: In Vivo Analgesic Potency (Tail-Flick Test)
| Compound | Administration Route | Animal Model | ED₅₀ | Relative Potency | Source(s) |
| Hydromorphone | Subcutaneous | Mouse | 0.22 mg/kg | - | [4] |
| This compound | Subcutaneous | Mouse | Data not available | ~70-fold less potent than hydrocodone | [3] |
| Hydromorphone | Subcutaneous | Mouse | Data not available | ~5.4-fold more potent than hydrocodone | [3] |
| Hydromorphone | Intrathecal | Mouse | Data not available | ~174-fold more potent than hydrocodone | [3] |
| This compound | Intracerebroventricular | Mouse | Data not available | Similar potency to hydrocodone | [3] |
| Hydromorphone | Intracerebroventricular | Mouse | Data not available | ~96-fold more potent than hydrocodone | [3] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of typical protocols used to assess the potency of opioid compounds.
In Vitro Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Kᵢ) of a compound for the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably expressing the human µ-opioid receptor.
-
Radioligand: A radiolabeled opioid antagonist with high affinity for the µ-opioid receptor, such as [³H]naloxone or [³H]diprenorphine, is used.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., hydromorphone).
-
Separation: The bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vivo Analgesic Assay (Tail-Flick Test)
Objective: To assess the analgesic efficacy of a compound in a thermal pain model.
Methodology:
-
Animal Model: Mice or rats are used as experimental subjects.
-
Apparatus: A tail-flick apparatus is used, which consists of a radiant heat source.
-
Procedure: The animal's tail is exposed to the radiant heat, and the latency to flick or withdraw the tail is measured. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Animals are administered the test compound (e.g., this compound, hydromorphone) or a vehicle control at various doses, typically via subcutaneous, intraperitoneal, or intrathecal injection.
-
Testing: At predetermined time points after drug administration, the tail-flick latency is measured.
-
Data Analysis: The dose of the drug that produces a 50% maximal possible effect (%MPE) is calculated to determine the ED₅₀, providing a measure of analgesic potency. The %MPE is calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.
Mandatory Visualization
Signaling Pathway
Activation of the µ-opioid receptor by an agonist like hydromorphone or this compound initiates a cascade of intracellular events. The following diagram illustrates the canonical G-protein coupled signaling pathway.
Caption: Mu-opioid receptor signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative analysis of opioid potency.
Caption: Experimental workflow for opioid potency comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydromorphone efficacy and treatment protocol impact on tolerance and μ-opioid receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Profile of Norhydromorphone and Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of norhydromorphone with other clinically relevant opioids, focusing on their pharmacological profiles, including receptor binding, downstream signaling, and in vivo efficacy. The information is supported by experimental data to aid in the understanding of the distinct characteristics of these compounds.
Introduction
This compound is the N-demethylated metabolite of hydromorphone, a potent semi-synthetic opioid analgesic. While hydromorphone is widely used for the management of moderate to severe pain, the pharmacological profile of its metabolite, this compound, is less characterized. This comparison aims to elucidate the analgesic potential of this compound by contrasting its known properties with those of established opioids like morphine and its parent compound, hydromorphone. A key focus will be on the molecular mechanisms underlying their analgesic effects, including G-protein activation and β-arrestin recruitment, which are crucial determinants of both efficacy and side-effect profiles.
Quantitative Comparison of Opioid Properties
The following tables summarize the available quantitative data for this compound and comparator opioids. It is important to note that specific in vitro data for this compound's receptor affinity and functional activity are limited in the publicly available literature.
Table 1: Mu-Opioid Receptor Binding Affinity
| Compound | Kᵢ (nM) | Species/Tissue | Radioligand | Reference |
| This compound | Data Not Available | - | - | - |
| Hydromorphone | 0.6 | Rat brain | [³H]-DAMGO | [1] |
| < 1 | Human (recombinant) | [³H]-Diprenorphine | [2][3] | |
| Morphine | 1.2 | Rat brain | [³H]-DAMGO | [1] |
| 1.168 | Human (recombinant) | [³H]-Naloxone | [4] | |
| Norhydrocodone * | μ-selective | Mouse brain | [³H]-DAMGO | [5] |
*Note: Norhydrocodone is a structurally similar N-demethylated metabolite of hydrocodone. Its binding profile is included for comparative context in the absence of specific data for this compound.
Table 2: In Vitro Functional Activity at the Mu-Opioid Receptor
| Compound | G-Protein Activation (cAMP/GTPγS) | β-Arrestin Recruitment |
| EC₅₀ (nM) | Eₘₐₓ (%) | |
| This compound | Data Not Available | Data Not Available |
| Hydromorphone | FEN ≤ HDM < MRP ≤ OXY | 97.67 ± 9.40 |
| Morphine | FEN ≤ HDM < MRP ≤ OXY | 100.00 ± 9.15 |
| Fentanyl | FEN ≤ HDM < MRP ≤ OXY | 143.40 ± 11.86 |
*Data for Hydromorphone, Morphine, and Fentanyl from Manabe et al. (2019)[6]. Emax is relative to morphine.
Table 3: In Vivo Analgesic Potency
| Compound | Animal Model | Route of Administration | Relative Potency (vs. Morphine=1) | Reference |
| This compound | Rat Formalin Test | Intraperitoneal | Limited antinociception observed | [7] |
| Hydromorphone | Rat Formalin Test | Intraperitoneal | 5 | [7] |
| Norhydrocodone * | Mouse Tail-Flick | Subcutaneous | ~0.014 (vs. Hydrocodone) | [5] |
*Note: The limited in vivo analgesic effect of this compound is suggested to be due to its increased polarity and reduced ability to cross the blood-brain barrier[7].
Signaling Pathways and Biased Agonism
Opioid receptor activation triggers two primary intracellular signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in side effects like respiratory depression and tolerance. Ligands that preferentially activate one pathway over the other are known as "biased agonists" and are a major focus of current drug development efforts.
Figure 1: Opioid receptor signaling pathways leading to analgesia and side effects.
While data for this compound is lacking, studies on hydromorphone suggest it may act as a G-protein biased agonist, showing potent activation of the G-protein pathway with minimal β-arrestin recruitment compared to fentanyl[6]. This profile is theoretically desirable for an analgesic with a potentially improved side-effect profile. However, the limited central nervous system penetration of this compound appears to be a major obstacle to its systemic analgesic efficacy[7].
Experimental Protocols
In Vivo Analgesia Assays
1. Rat Formalin Test
This model assesses analgesic activity against persistent pain.
-
Objective: To evaluate the antinociceptive effects of a test compound on formalin-induced paw licking/flinching behavior in rats.
-
Methodology:
-
Male Sprague-Dawley rats are habituated to the testing environment.
-
The test compound (e.g., this compound, morphine), vehicle, or a positive control is administered via the desired route (e.g., intraperitoneal).
-
After a predetermined pretreatment time, a dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Immediately after injection, the animal is placed in an observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection, reflecting direct nociceptor activation) and the late phase (15-60 minutes post-injection, reflecting inflammatory pain and central sensitization).
-
A reduction in the duration of these behaviors compared to the vehicle-treated group indicates an antinociceptive effect.
-
Figure 2: Workflow for the rat formalin test.
In Vitro Functional Assays
1. [³⁵S]GTPγS Binding Assay (G-Protein Activation)
This assay measures the functional consequence of receptor activation by quantifying G-protein engagement.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an opioid agonist to activate G-proteins coupled to the mu-opioid receptor.
-
Methodology:
-
Cell membranes expressing the mu-opioid receptor are prepared.
-
Membranes are incubated with varying concentrations of the test agonist (e.g., this compound), a non-hydrolyzable radiolabeled GTP analog ([³⁵S]GTPγS), and GDP in an assay buffer.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
The reaction is incubated to allow for [³⁵S]GTPγS binding.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [³⁵S]GTPγS.
-
The amount of radioactivity on the filters is quantified using liquid scintillation counting.
-
Data are analyzed to generate dose-response curves and determine EC₅₀ and Eₘₐₓ values.
-
2. PathHunter® β-Arrestin Recruitment Assay
This is a cell-based assay to measure the recruitment of β-arrestin to an activated receptor.
-
Objective: To quantify the potency and efficacy of an opioid agonist to induce the interaction between the mu-opioid receptor and β-arrestin.
-
Methodology:
-
A cell line is engineered to co-express the mu-opioid receptor fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary fragment of β-galactosidase (Enzyme Acceptor).
-
Cells are plated and incubated with varying concentrations of the test agonist.
-
Agonist binding to the receptor induces a conformational change that promotes the recruitment of the β-arrestin-Enzyme Acceptor fusion protein.
-
This brings the two β-galactosidase fragments into close proximity, allowing them to form a functional enzyme.
-
A chemiluminescent substrate is added, which is hydrolyzed by the active β-galactosidase, producing a light signal.
-
The luminescence is measured and is directly proportional to the extent of β-arrestin recruitment.
-
Dose-response curves are generated to determine the EC₅₀ and efficacy of the agonist for β-arrestin recruitment.
-
Figure 3: Workflow for the PathHunter® β-arrestin recruitment assay.
Conclusion
The available evidence suggests that this compound possesses limited analgesic activity when administered systemically, a characteristic likely attributable to its poor penetration of the blood-brain barrier[7]. While its parent compound, hydromorphone, is a potent analgesic with evidence of G-protein biased agonism, the intrinsic activity of this compound at the mu-opioid receptor remains to be fully elucidated through in vitro functional assays. The lack of specific data on its receptor binding affinity, G-protein activation, and β-arrestin recruitment profiles represents a significant knowledge gap. Further research focusing on the in vitro pharmacology of this compound is warranted to provide a complete understanding of its potential as an analgesic and to inform the development of future opioid therapeutics with improved safety and efficacy. The experimental protocols detailed in this guide provide a framework for conducting such investigations.
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of 5-Substituted N-Methylmorphinan-6-ones as Potent Opioid Analgesics with Improved Side-Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 7. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroexcitatory Effects of Opioid Metabolites: Morphine-3-Glucuronide vs. Norhydromorphone and Hydromorphone-3-Glucuronide
This guide provides a detailed comparison of the neuroexcitatory effects of major opioid metabolites. While the primary focus is on Morphine-3-Glucuronide (M3G), the principal metabolite of morphine, we will also examine the metabolites of hydromorphone. It is important to note that while Norhydromorphone is a known minor metabolite of hydromorphone, there is a significant lack of experimental data regarding its specific neuroexcitatory properties.[1][2] The majority of research points to Hydromorphone-3-Glucuronide (H3G) as the primary metabolite responsible for the neuroexcitatory side effects associated with hydromorphone administration.[3][4][5][6][7][8] Therefore, this guide will compare M3G with the available data on this compound and its more extensively studied analogue, H3G.
The clinical use of high-dose morphine and hydromorphone can be complicated by the emergence of adverse neuroexcitatory effects, including myoclonus (involuntary muscle twitching), allodynia (pain from non-painful stimuli), hyperalgesia (increased sensitivity to pain), and, in severe cases, seizures.[3][7][9] These effects are generally not mediated by classical opioid receptors and can lead to a paradoxical state where increasing the opioid dose worsens the patient's condition.[3][7]
Quantitative Data Comparison: Neuroexcitatory Potency
Direct comparative studies on the neuroexcitatory potency of these metabolites are crucial for understanding their clinical impact. Research in animal models has provided quantitative data, primarily through intracerebroventricular (i.c.v.) administration, which bypasses the blood-brain barrier and directly assesses central nervous system effects.
Table 1: Comparative Neuroexcitatory Potency of H3G and M3G in Rats
| Compound | Mean ED₅₀ (μg, i.c.v.) | Relative Potency | Neuroexcitatory Behaviors Observed |
|---|---|---|---|
| Hydromorphone-3-Glucuronide (H3G) | 2.3 (± 0.1) | ~2.5x more potent than M3G | Myoclonic jerks, chewing, wet-dog-shakes, rearing, tonic-clonic-convulsions, explosive motor behavior, grooming, exploring, general activity, eating, staring, ataxia, righting reflex, body posture, touch-evoked agitation. |
| Morphine-3-Glucuronide (M3G) | 6.1 (± 0.6) | Baseline | (Same as above) |
Data sourced from studies in adult male Sprague-Dawley rats.
Regarding this compound, direct potency data for a broad spectrum of neuroexcitatory effects is lacking. However, one study investigating seizure activity following intrathecal (spinal) administration found that norhydrocodone (a closely related compound) and hydromorphone were roughly equipotent and about 3.7 to 4.6 times more potent than the parent drug, hydrocodone, in inducing seizures.[10][11][12] This effect was not reversible by the opioid antagonist naltrexone, indicating a non-opioid receptor-mediated mechanism.[10][11]
Mechanisms of Action and Signaling Pathways
The neuroexcitatory effects of M3G and H3G are understood to occur independently of the mu-opioid receptors responsible for analgesia. The prevailing evidence points to activation of innate immune signaling pathways within the central nervous system.
Morphine-3-Glucuronide (M3G): The mechanism for M3G-induced neuroexcitation is the most studied. It is proposed to act as an agonist at the Toll-like receptor 4 (TLR4) complex, which is a key component of the innate immune system in the brain. This interaction triggers a downstream signaling cascade that leads to increased neuronal excitability. Evidence also suggests an indirect activation of the N-methyl-D-aspartate (NMDA) receptor system, which plays a critical role in synaptic plasticity and pain sensitization.
References
- 1. Hydromorphone | C17H19NO3 | CID 5284570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydromorphone neuroexcitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphine and hydromorphone-induced hyperalgesia in a hospice patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 9. mypcnow.org [mypcnow.org]
- 10. In vivo activity of norhydrocodone: an active metabolite of hydrocodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Comparative study of Norhydromorphone glucuronidation and morphine glucuronidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the glucuronidation of norhydromorphone and morphine, two structurally related opioid compounds. Understanding the metabolic pathways of these compounds, particularly the conjugation with glucuronic acid, is crucial for drug development, efficacy, and safety assessment. This document summarizes key metabolic differences, presents available quantitative data, outlines relevant experimental protocols, and visualizes the metabolic pathways.
Executive Summary
Glucuronidation is a major phase II metabolic pathway for many opioids, including morphine and its derivatives. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compounds, facilitating their excretion. While the glucuronidation of morphine is well-characterized, leading to the formation of morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G), the metabolic fate of this compound, a metabolite of hydromorphone, is less understood. This guide synthesizes the available scientific literature to draw a comparative picture of these two processes.
Data Presentation: A Comparative Overview
A direct quantitative comparison of the glucuronidation kinetics of this compound and morphine is challenging due to the limited availability of specific kinetic data for this compound in the current body of scientific literature. This compound has been identified as a minor metabolite of hydromorphone.[1] In contrast, morphine's glucuronidation has been extensively studied.
The primary enzyme responsible for the glucuronidation of morphine at both the 3- and 6-hydroxyl positions is UGT2B7.[2] Several other UGT isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, and UGT1A10, can catalyze the formation of M3G.[2] However, only UGT2B7 is known to form the pharmacologically active M6G.[2]
The table below summarizes the available kinetic parameters for morphine glucuronidation by various human UGT isoforms. This data serves as a critical reference for future studies aimed at characterizing the glucuronidation of this compound.
| UGT Isoform | Metabolite | Apparent Km (mM) | Vmax (relative activity) | Kinetic Model |
| UGT1A1 | M3G | 2.6 | - | Michaelis-Menten |
| UGT1A3 | M3G | 10.1 | - | Michaelis-Menten |
| UGT1A6 | M3G | 37.4 | - | Michaelis-Menten |
| UGT1A8 | M3G | 4.8 | - | Michaelis-Menten |
| UGT1A9 | M3G | 6.2 | - | Michaelis-Menten |
| UGT1A10 | M3G | 12.3 | - | Michaelis-Menten |
| UGT2B7 | M3G | 0.42 (high affinity), 8.3 (low affinity) | - | Biphasic |
| UGT2B7 | M6G | 0.97 (high affinity), 7.4 (low affinity) | - | Biphasic |
Data sourced from Stone et al. (2003). Vmax values were not reported in a directly comparable format.[2]
Visualizing the Metabolic Pathways
The following diagrams illustrate the known glucuronidation pathways of morphine and the presumed pathway for this compound.
Caption: Glucuronidation pathways of Morphine and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparative study of this compound and morphine glucuronidation. These protocols are based on established methods in the field.
In Vitro Glucuronidation Assay Using Human Liver Microsomes (HLMs)
This protocol is designed to determine the kinetic parameters of glucuronidation for a given substrate.
a. Materials:
-
Human Liver Microsomes (pooled from multiple donors)
-
Substrate (Morphine or this compound)
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (optional, for activating latent UGT activity)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (e.g., a structurally similar compound not present in the reaction)
b. Experimental Workflow:
Caption: In Vitro Glucuronidation Assay Workflow.
c. Detailed Procedure:
-
Preparation of Reagents: Prepare stock solutions of the substrate, UDPGA, and internal standard in appropriate solvents. Prepare the incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
Incubation Setup: In microcentrifuge tubes, combine the incubation buffer, human liver microsomes (typically at a final concentration of 0.1-1.0 mg/mL), and if used, alamethicin (pre-incubated with microsomes on ice).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Add varying concentrations of the substrate (morphine or this compound) to the pre-incubated mixture. Initiate the glucuronidation reaction by adding a saturating concentration of UDPGA (typically 1-5 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of the parent drug and its glucuronide metabolites.
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
b. Chromatographic Conditions (Example for Morphine and its Glucuronides):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes) to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Morphine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
M3G/M6G: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined)
-
This compound-3-glucuronide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for each analyte and its internal standard to achieve maximum sensitivity.
Conclusion
The glucuronidation of morphine is a well-documented metabolic pathway involving multiple UGT isoforms, with UGT2B7 playing a predominant role in the formation of both M3G and the active M6G metabolite. In contrast, while this compound is known to be a metabolite of hydromorphone, detailed information regarding its glucuronidation kinetics and the specific UGT enzymes involved is currently scarce in the published literature. Based on the structural similarities to morphine and hydromorphone, it is plausible that this compound also undergoes glucuronidation, likely at the 3-hydroxyl position, and that UGT2B7 may be a key enzyme in this process.
The experimental protocols outlined in this guide provide a robust framework for future in vitro studies aimed at elucidating the glucuronidation of this compound. Such research is essential to fully understand its metabolic profile, which will, in turn, inform its potential pharmacological and toxicological properties. Direct comparative studies utilizing these methods will be invaluable for a comprehensive understanding of the structure-activity relationships in opioid metabolism.
References
- 1. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Clinical Significance of Norhydromorphone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromorphone, a semi-synthetic opioid, is a cornerstone in the management of moderate to severe pain. Its clinical effects are primarily mediated through its interaction with mu-opioid receptors. The metabolism of hydromorphone is a critical factor in its overall pharmacological and toxicological profile. While the major metabolic pathway is glucuronidation to form hydromorphone-3-glucuronide (H3G), a minor pathway involving cytochrome P450 enzymes (CYP3A4 and CYP2C9) leads to the formation of norhydromorphone.[1][2] Understanding the clinical significance of this compound is essential for a complete characterization of hydromorphone's effects and for optimizing its therapeutic use.
Comparative Pharmacodynamics
This section compares the analgesic and side-effect profiles of this compound with hydromorphone and its major metabolite, H3G.
Analgesic Potency
Experimental evidence indicates that this compound possesses limited analgesic activity.[3] Studies in animal models, such as the rat formalin test, have demonstrated that this compound produces only minimal antinociception compared to its parent compound, hydromorphone.[3] This reduced potency is thought to be due to its increased polarity, which limits its ability to cross the blood-brain barrier and reach the central opioid receptors responsible for analgesia.[3]
| Compound | Relative Analgesic Potency | Experimental Model | Reference |
| Hydromorphone | High | Rat Formalin Test | [3] |
| This compound | Limited/Minimal | Rat Formalin Test | [3] |
| Morphine | Moderate | Rat Formalin Test | [3] |
Table 1: Comparative Analgesic Potency of this compound and Other Opioids.
Side-Effect Profile: Neurotoxicity
A significant concern with high-dose or long-term opioid therapy is the potential for neuroexcitatory side effects, such as myoclonus, allodynia, and seizures. In the case of hydromorphone, these effects are primarily attributed to the accumulation of its major metabolite, H3G.[4][5][6] H3G has been shown to be a potent neuroexcitant, with a greater potency than the corresponding metabolite of morphine, morphine-3-glucuronide (M3G).[7]
Currently, there is a lack of substantial evidence to suggest that this compound contributes significantly to the neurotoxic effects observed with hydromorphone administration. The focus of clinical and preclinical research into hydromorphone-induced neurotoxicity remains centered on H3G.
| Metabolite | Neuroexcitatory Potential | Key Findings | References |
| Hydromorphone-3-glucuronide (H3G) | High | Implicated in myoclonus, allodynia, and seizures. Accumulates in renal impairment. More potent neuroexcitant than morphine-3-glucuronide (M3G). | [4][5][6][7] |
| This compound | Not well-established; likely low | No significant evidence of neuroexcitatory effects. The primary focus of neurotoxicity research is on H3G. |
Table 2: Comparative Neuroexcitatory Potential of Hydromorphone Metabolites.
Metabolic Pathways and Pharmacokinetics
The clinical impact of a metabolite is intrinsically linked to its formation and elimination.
As illustrated, the primary metabolic fate of hydromorphone is glucuronidation to H3G via the UGT2B7 enzyme. The N-demethylation to this compound by CYP3A4 and CYP2C9 represents a minor pathway.[1][2] Both H3G and this compound are primarily eliminated through renal excretion.
This compound as a Biomarker
The detection of drug metabolites in biological samples is a cornerstone of therapeutic drug monitoring and forensic toxicology. Nor-metabolites, being unique products of the parent drug, can serve as definitive biomarkers of ingestion.
The presence of this compound in urine can be used to confirm the administration of hydromorphone. This is particularly valuable in clinical settings to monitor patient adherence to prescribed hydromorphone therapy and in forensic investigations. While the detection window for this compound has not been as extensively studied as that for other opioid metabolites, its presence is a reliable indicator of recent hydromorphone use.
Experimental Protocols
Rodent Formalin Test for Antinociceptive Activity
Objective: To assess the analgesic efficacy of a compound by measuring its ability to reduce the nociceptive behaviors induced by a subcutaneous injection of formalin.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.[1] They are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimation: Animals are acclimated to the testing environment and observation chambers for a period before the experiment to minimize stress-induced responses.
-
Drug Administration: The test compound (e.g., this compound, hydromorphone) or vehicle is administered via a specified route (e.g., intraperitoneal, subcutaneous) at a predetermined time before formalin injection.
-
Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[2]
-
Observation: Immediately after the formalin injection, the animal is placed in an observation chamber. Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are observed and quantified over a set period, typically in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).[8]
-
Data Analysis: The total time spent exhibiting nociceptive behaviors is recorded and compared between the drug-treated and vehicle-treated groups. A significant reduction in these behaviors in the drug-treated group indicates antinociceptive activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydromorphone neuroexcitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydromorphone-3-glucuronide: biochemical synthesis and preliminary pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcentral.com [medcentral.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Norhydromorphone's Contribution to Hydromorphone's Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Hydromorphone, a potent semi-synthetic opioid analgesic, undergoes metabolism in the body, leading to the formation of several metabolites. Among these is norhydromorphone, the N-demethylated derivative. Understanding the pharmacological profile of this metabolite is crucial for a comprehensive assessment of the overall therapeutic and adverse effects of hydromorphone. This guide provides a comparative analysis of this compound and its parent compound, hydromorphone, based on available experimental data.
Executive Summary
This compound is generally considered a minor metabolite of hydromorphone.[1] Preclinical studies suggest that this compound possesses significantly less analgesic activity compared to hydromorphone. This diminished effect is likely attributable to a combination of factors, including reduced permeability across the blood-brain barrier and potentially lower intrinsic efficacy at the µ-opioid receptor. While direct quantitative comparisons of receptor binding affinity and in vivo potency are limited in publicly available literature, this guide synthesizes the existing data to provide a clear comparison.
Data Presentation
Table 1: Comparative Pharmacological Data of Hydromorphone and this compound
| Parameter | Hydromorphone | This compound | Norhydrocodone (as a surrogate) |
| µ-Opioid Receptor Binding Affinity (Ki) | < 1 nM | Data Not Available | µ-selective ligand |
| In Vivo Analgesic Potency (subcutaneous) | ~5.4-fold more potent than hydrocodone | Limited antinociception observed | ~70-fold less potent than hydrocodone |
| Blood-Brain Barrier Permeability | Readily crosses | Predicted to be lower due to increased polarity | Data Not Available |
| Metabolism | Primarily metabolized to hydromorphone-3-glucuronide | A minor metabolite of hydromorphone | Metabolite of hydrocodone |
| Known Side Effects | Respiratory depression, sedation, constipation, nausea, neuroexcitation (primarily linked to H3G) | Data Not Available | Seizure activity (not opioid receptor-mediated) |
Note: Data for norhydrocodone, a metabolite of the related opioid hydrocodone, is included as a potential surrogate to infer the pharmacological properties of N-demethylated opioid metabolites where direct data for this compound is unavailable. It is important to note that this is not a direct comparison.
In-Depth Analysis
Opioid Receptor Binding Affinity
In Vivo Analgesic Potency
Studies evaluating the antinociceptive effects of this compound have demonstrated that it possesses limited analgesic activity when administered systemically.[1] In the rat formalin test, this compound showed only minimal antinociception, which did not significantly increase with dose.[1] This is in stark contrast to hydromorphone, which is a potent analgesic.[1] The reduced in vivo potency of this compound is hypothesized to be due to its increased polarity compared to hydromorphone, which would limit its ability to cross the blood-brain barrier and reach its site of action in the central nervous system.[1]
As a point of reference, studies on norhydrocodone have shown it to be approximately 70-fold less potent than hydrocodone in producing analgesia following subcutaneous administration.[3] In the same study, hydromorphone was found to be about 5.4-fold more potent than hydrocodone.[3]
Side Effect Profile
The side effect profile of hydromorphone is characteristic of µ-opioid agonists and includes respiratory depression, sedation, constipation, and nausea.[4][5][6] Neuroexcitatory effects, such as myoclonus and allodynia, have also been reported, particularly at high doses, and are primarily attributed to the accumulation of the metabolite hydromorphone-3-glucuronide.
There is a lack of specific data on the side effect profile of this compound. However, studies on norhydrocodone have shown that it can induce seizure activity that is not mediated by opioid receptors.[3]
Experimental Protocols
In Vitro Opioid Receptor Binding Assay (General Protocol)
This protocol outlines a general method for determining the binding affinity of a compound to the µ-opioid receptor using a competitive radioligand binding assay.
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled opioid antagonist, such as [³H]diprenorphine or [³H]naloxone, is used as the ligand that will be displaced by the test compounds.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., hydromorphone or this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Analgesia Assay: Tail-Flick Test (General Protocol)
The tail-flick test is a common method for assessing the analgesic effects of compounds in rodents.
-
Animal Acclimation: Mice or rats are acclimated to the testing environment and handling procedures.
-
Baseline Latency: The baseline tail-flick latency is determined for each animal by applying a heat source (e.g., a focused light beam) to the tail and measuring the time it takes for the animal to flick its tail away from the heat. A cut-off time is established to prevent tissue damage.
-
Drug Administration: The test compound (e.g., hydromorphone or this compound) or vehicle is administered to the animals via a specific route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Latency: At various time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximum possible effect).
Visualizations
References
- 1. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo activity of norhydrocodone: an active metabolite of hydrocodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. The side effects of morphine and hydromorphone patient-controlled analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Norhydromorphone and Normorphine Activity at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the pharmacological activity of norhydromorphone and normorphine, two active metabolites of the potent opioid analgesics hydromorphone and morphine, respectively. Understanding the distinct activity profiles of these metabolites is crucial for a complete comprehension of the parent drugs' pharmacology and for the development of novel analgesics with improved therapeutic windows.
Quantitative Comparison of In Vitro and In Vivo Activity
The following table summarizes the key pharmacological parameters for this compound and normorphine, focusing on their interaction with the mu-opioid receptor (MOR), the primary target for most opioid analgesics. While direct head-to-head comparative studies are limited, this table compiles available data from various sources to facilitate a comparative analysis.
| Parameter | This compound | Normorphine | Reference Compound (Morphine) |
| Receptor Binding Affinity (Ki, nM) at MOR | Data not available in searched literature. | Data not available in searched literature. | 1.168[1] |
| In Vitro Functional Activity (GTPγS) | |||
| EC50 (nM) | Data not available in searched literature. | Data not available in searched literature. | ~100 - 1000 (cAMP Assay)[2] |
| Emax (%) | Data not available in searched literature. | Data not available in searched literature. | Full Agonist (cAMP Assay)[2] |
| In Vivo Analgesic Potency (ED50) | Limited antinociception observed. Significantly less potent than hydromorphone. | Normorphine-6-glucuronide (a metabolite) is 125-fold more potent than normorphine (i.c.v. administration in mice). | 3.25 mg/kg (s.c., rat tail-flick) |
Note: The lack of publicly available, direct comparative in vitro data for this compound and normorphine highlights a significant gap in the current understanding of these compounds. The in vivo data suggests that this compound possesses low intrinsic analgesic activity. For normorphine, its activity is significantly enhanced upon glucuronidation at the 6-position.
Mu-Opioid Receptor Signaling Pathway
Activation of the mu-opioid receptor (MOR) by an agonist, such as morphine or its metabolites, initiates a cascade of intracellular signaling events primarily through the Gi/o family of G proteins. This signaling ultimately leads to the desired analgesic effects but also contributes to adverse effects like respiratory depression and tolerance.
Caption: Mu-opioid receptor signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of opioid activity. Below are standardized protocols for key in vitro assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenized brain tissue (e.g., rat or mouse) or cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR).
-
Radioligand: A high-affinity mu-opioid receptor radioligand, such as [³H]-DAMGO or [³H]-Naloxone.
-
Test Compounds: this compound and normorphine.
-
Reference Compound: Morphine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled opioid antagonist (e.g., 10 µM Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test or reference compound.
-
For total binding wells, add only radioligand and buffer. For non-specific binding wells, add radioligand and the non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible biased analgesic of hydromorphone through the G protein-over β-arrestin-mediated pathway: cAMP, CellKey™, and receptor internalization analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Norhydromorphone: A Guide for Laboratory Professionals
For Immediate Release
Researchers and scientists handling norhydromorphone, a Schedule II controlled substance, must adhere to stringent disposal procedures to ensure safety, prevent diversion, and maintain regulatory compliance.[1][2][3] This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting, in accordance with the regulations set forth by the Drug Enforcement Administration (DEA).
This compound, a derivative of opium and opiates, falls under the same strict regulations as other Schedule II substances, which have a high potential for abuse.[1][2] Proper disposal is critical and is contingent on whether the substance is classified as "inventory" or "wastage."
Understanding the Distinction: Inventory vs. Wastage
The DEA differentiates between controlled substance inventory and wastage, with distinct disposal requirements for each.
-
Inventory: This refers to any stock of this compound that has not been used, including expired, recalled, or excess substances.[4]
-
Wastage: This is the residual amount of this compound remaining after research applications, such as in a vial or syringe. The DEA does not mandate that wastage be rendered non-retrievable, but it strongly recommends security controls to prevent diversion.[4]
Procedural Guidance for this compound Disposal
The following protocols outline the approved methods for disposing of this compound inventory and wastage in a research environment.
Disposal of this compound Inventory
The primary and recommended method for the disposal of this compound inventory is through a DEA-registered reverse distributor.[4][5] This ensures a secure and compliant chain of custody.
Step-by-Step Protocol:
-
Segregation and Storage: Securely store all this compound inventory designated for disposal in a locked cabinet or safe, separate from active stock.
-
Contact a DEA-Registered Reverse Distributor: Engage a reverse distributor authorized to handle Schedule II controlled substances.
-
Documentation: Meticulously document the transfer. For Schedule III-V substances, this includes the date, manner of disposal, and details of the reverse distributor. While the specific form for Schedule II transfer to a reverse distributor is DEA Form 222, the reverse distributor is ultimately responsible for completing a DEA Form 41, "Registrants Inventory of Drugs Surrendered," upon destruction.[4]
-
Record Keeping: The research facility must maintain a copy of the disposal records provided by the reverse distributor.[4] These records must be kept for a minimum of two years.[6]
-
Destruction Method: The DEA's required standard for destruction is to render the substance "non-retrievable."[5] Incineration is currently the only method the DEA has reviewed that meets this standard.[4]
Management of this compound Wastage
While DEA regulations for wastage are less stringent than for inventory, meticulous record-keeping and security are paramount to prevent diversion.[4]
Step-by-Step Protocol:
-
Immediate Documentation: As soon as wastage occurs, record the details in a dedicated logbook. This should be witnessed by another authorized employee.[6]
-
Rendering Unusable (On-site):
-
Use a commercial drug disposal pouch or container that contains activated carbon to neutralize the substance.[6][7] Follow the manufacturer's instructions, which typically involve adding water to the container, adding the wastage, and agitating it.[6]
-
If a commercial product is unavailable, the wastage can be mixed with an unpalatable substance like cat litter or used coffee grounds.[8][9] This mixture should then be placed in a sealed container to prevent leakage.[8][9]
-
-
Final Disposal: The sealed container with the treated wastage can then be disposed of in the regular trash, unless it is considered hazardous waste under RCRA regulations.[5][6] If the substance is mixed with a hazardous material, the entire container must be managed as hazardous waste.[5][6]
-
Avoid Prohibited Actions: Never flush this compound down the toilet or drain, as this can lead to water pollution.[1][7] Also, do not dispose of untreated this compound directly in the trash.[7]
Key Regulatory and Safety Data
The following table summarizes critical information for the proper handling and disposal of this compound.
| Parameter | Guideline | Source |
| DEA Schedule | II | [1] |
| Disposal of Inventory | Via a DEA-registered reverse distributor. | [4] |
| Destruction Standard | Non-retrievable. | [5] |
| Recommended Destruction Method | Incineration. | [4] |
| Required DEA Form (by Reverse Distributor) | DEA Form 41 (Registrants Inventory of Drugs Surrendered). | [4] |
| Record Keeping Requirement | Minimum of two years. | [6] |
| On-site Wastage Treatment | Use of drug disposal pouches with activated carbon or mixing with an unpalatable substance. | [6][7][8][9] |
| Safety Precaution (from SDS) | P501: Dispose of contents/container to an approved waste disposal plant. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. Hydromorphone | C17H19NO3 | CID 5284570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Federal Register :: Listing of Noroxymorphone in the Code of Federal Regulations and Assignment of a Controlled Substances Code Number [federalregister.gov]
- 3. dea.gov [dea.gov]
- 4. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 5. practicegreenhealth.org [practicegreenhealth.org]
- 6. danielshealth.com [danielshealth.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. choa.org [choa.org]
- 9. myblockbuddy.com [myblockbuddy.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Norhydromorphone
For Immediate Implementation: Essential Safety and Disposal Protocols for Laboratory Personnel
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Norhydromorphone. Given that this compound is a metabolite of the potent opioid hydromorphone, it is imperative to handle it with the same high degree of caution as its parent compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the established safety protocols for hydromorphone hydrochloride and general best practices for handling hazardous pharmaceutical compounds.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Handling solid (powder) this compound | Double nitrile gloves, disposable gown with tight-fitting cuffs, safety glasses with side shields or chemical splash goggles, and a NIOSH-approved respirator (e.g., N95 or higher) if not handled in a containment system. |
| Preparing solutions | Double nitrile gloves, disposable gown with tight-fitting cuffs, safety glasses with side shields or chemical splash goggles. Work should be conducted in a chemical fume hood or other ventilated enclosure. |
| Administering to animals | Double nitrile gloves, disposable gown, and safety glasses. |
| Cleaning and decontamination | Double nitrile gloves, disposable gown, and safety glasses or face shield. |
| Waste disposal | Double nitrile gloves and a lab coat. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize the risk of exposure and ensure a safe laboratory environment.
1. Preparation and Weighing (Solid Compound):
-
All manipulations involving solid this compound must be conducted within a certified chemical fume hood, a Class II biological safety cabinet, or a glove box to prevent inhalation of airborne particles.
-
Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound. These should be decontaminated after each use or disposed of as hazardous waste.
-
When weighing, use an anti-static weigh boat to prevent dispersal of the powder.
-
After weighing, carefully seal the primary container and decontaminate its exterior before returning it to secure storage.
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped and labeled with the compound name, concentration, date, and appropriate hazard symbols.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep it in a secure, locked cabinet with access restricted to authorized personnel.
-
Follow any specific storage temperature and light sensitivity recommendations, which for similar compounds is often at a recommended storage temperature in a dry, tightly closed container, protected from light.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Final Disposal: All hazardous waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Quantitative Safety Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for the closely related compound, hydromorphone hydrochloride, provides a critical reference point for risk assessment and control.
| Compound | OEL Type | Exposure Limit |
| Hydromorphone Hydrochloride | 8-hour Time-Weighted Average (TWA) | 7 µg/m³ |
| Short-Term Exposure Limit (STEL) | 40 µg/m³ |
Source: Pfizer Safety Data Sheet for Hydromorphone Hydrochloride Injection.[1]
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's Environmental Health and Safety (EHS) department before any work with this compound begins. These protocols should incorporate the safety and handling procedures outlined in this document and be specific to the planned experiments.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
